Silver trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2923-28-6 |
|---|---|
Molecular Formula |
CHAgF3O3S |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
silver;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
WCGIGOVLOFXAMG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ag] |
Other CAS No. |
2923-28-6 |
Pictograms |
Corrosive; Irritant |
Related CAS |
1493-13-6 (Parent) |
Synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Silver Trifluoromethanesulfonate
Traditional Synthetic Approaches for Silver Trifluoromethanesulfonate (B1224126)
The foundational methods for synthesizing silver trifluoromethanesulfonate have been well-established for decades, relying on straightforward acid-base and salt metathesis reactions. These routes are known for their reliability and have been the workhorses for producing laboratory-scale quantities of the compound.
Synthesis via Barium Salt Precursors
One of the earliest documented methods for preparing this compound involves the use of barium trifluoromethanesulfonate as a starting material. sigmaaldrich.comresearchgate.net This approach is a two-step process that first generates the free trifluoromethanesulfonic acid (TfOH).
The synthesis begins with the reaction of barium trifluoromethanesulfonate with dilute sulfuric acid. wikipedia.org This reaction precipitates barium sulfate (B86663), an insoluble salt, leaving behind an aqueous solution of trifluoromethanesulfonic acid.
Reaction Scheme: Generation of Trifluoromethanesulfonic Acid
| Reactants | Products |
|---|
Following the removal of the barium sulfate precipitate by filtration, the resulting trifluoromethanesulfonic acid solution is neutralized to produce the desired silver salt. wikipedia.org This traditional pathway underscores the utility of barium salts as key precursors in triflate chemistry. sigmaaldrich.com
Methodologies Involving Silver Carbonate Neutralization
The neutralization of trifluoromethanesulfonic acid with a suitable silver salt is the final step in the barium precursor route and also stands as a primary synthetic method in its own right. Silver carbonate (Ag₂CO₃) is commonly employed for this purpose. researchgate.netwikipedia.org The reaction involves treating the free acid with silver carbonate, which results in the formation of this compound, water, and carbon dioxide. This method is effective, affording the product in high yields, typically around 95%. wikipedia.org
A detailed procedure involves the slow addition of silver carbonate to a solution of trifluoromethanesulfonic acid, often in a multiphase system such as water and a chlorinated solvent. prepchem.com After the reaction is complete, the aqueous phase containing the soluble silver triflate is separated and evaporated to dryness to yield the salt. prepchem.com
Typical Reaction Conditions for Silver Carbonate Neutralization
| Parameter | Condition |
|---|---|
| Reactants | Trifluoromethanesulfonic acid, Silver Carbonate |
| Solvent System | Water / 1,1,2-trichloro-1,2,2-trifluoroethane |
| Purification | Filtration, Phase Separation, Evaporation, Drying |
| Reported Yield | 95% wikipedia.org |
An important refinement of this neutralization method was developed by George Whitesides, which utilizes silver(I) oxide (Ag₂O) in place of silver carbonate. wikipedia.org This improved procedure reacts dilute trifluoromethanesulfonic acid with silver(I) oxide, reportedly boosting the yield to a near-quantitative 98%. wikipedia.org
Modern Synthetic Developments for this compound
While traditional methods are robust, ongoing research seeks to develop more efficient, cost-effective, and environmentally benign synthetic routes. These modern approaches focus on novel starting materials and the fine-tuning of reaction parameters to enhance product quality and yield.
Utilization of Trifluoromethylthioesters and Silver Fluoride (B91410)
A novel synthetic pathway has been developed that avoids the handling of free trifluoromethanesulfonic acid. This method employs the reaction between a trifluoromethylthioester and silver fluoride (AgF) to generate this compound. google.com The trifluoromethylthioester serves as the source of the trifluoromethylthio group, which reacts with silver fluoride in a suitable solvent. google.com
Influence of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dimethyl sulfoxide | 35 | 24 | 67.8 |
| Trifluorotoluene | 20 | 10 | 78.4 |
| Toluene | 50 | 10 | 43.4 |
| Dichloromethane (B109758) | 15 | 36 | 48.5 |
| 1,4-Dioxane | Room Temp. | 18 | 47.7 |
| Diethyl ether | 10 | 24 | 25.3 |
Data sourced from a patent describing the synthesis of silver (I) trifluoromethanesulfonate. google.com
This method represents a significant departure from traditional acid-base chemistry, opening new avenues for the production of metal triflate salts. google.com
Optimization of Reaction Conditions for this compound Synthesis
The performance and purity of this compound are intrinsically linked to its preparation method. wechemglobal.com Consequently, significant research effort is directed towards optimizing synthetic conditions to improve yield, purity, and cost-efficiency. This involves the meticulous control of parameters such as reaction temperature, reactant concentration, and reaction time. wechemglobal.com
Furthermore, innovative techniques are being explored to accelerate reaction rates and minimize the formation of byproducts. Methods such as microwave-assisted and ultrasound-assisted synthesis have shown promise in this regard. wechemglobal.com Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, while also producing more uniform and pure crystalline products. wechemglobal.com The choice of solvent is another critical factor that is carefully optimized to enhance the performance and quality of the final product. wechemglobal.com Such continuous process optimization is crucial for expanding the applications of this compound, particularly in the field of materials science. wechemglobal.com
Mechanistic Investigations of Reactions Mediated by Silver Trifluoromethanesulfonate
Fundamental Principles of Silver Ion Activation in Organic Transformations
The catalytic activity of silver trifluoromethanesulfonate (B1224126) is rooted in the ability of the silver(I) ion to act as a potent Lewis acid and to interact with various functional groups. This interaction facilitates a range of organic transformations by activating substrates and promoting the formation of reactive intermediates.
Generation of Electrophilic Onium Species
Silver trifluoromethanesulfonate is instrumental in the generation of highly electrophilic onium species from heteroatom-containing compounds. For instance, in glycosylation reactions, AgOTf activates glycosyl donors, such as 2-alkoxy-glyco-[2,1-d]-2-oxazolines, to form reactive oxazolinium triflate intermediates. nih.gov These intermediates are then susceptible to nucleophilic attack by glycosyl acceptors, leading to the formation of oligosaccharides. The use of this compound in these reactions has been shown to provide better yields and suppress undesirable side reactions compared to other catalysts. nih.gov
Halide Abstraction Mechanisms and Their Impact on Reactivity
A pivotal role of this compound in organic synthesis is its ability to abstract halide ions, a process driven by the high affinity of silver(I) for halogens and the subsequent precipitation of the insoluble silver halide. wikipedia.orgrsc.org This halide abstraction generates a highly reactive, coordinatively unsaturated cationic species, significantly enhancing the reactivity of the substrate. rsc.org
For example, in coordination chemistry, silver triflate is employed to replace halide ligands with the labile triflate anion, thereby creating a more reactive complex. wikipedia.org This principle is widely applied in transition metal catalysis, where the in situ generation of a cationic metal complex by halide abstraction with AgOTf is a common strategy to initiate a catalytic cycle. rsc.orgrsc.org The triflate anion, being a poor nucleophile and a good leaving group, facilitates subsequent transformations at the metal center.
The efficiency of halide abstraction can be influenced by the solvent and the nature of the other ligands present in the complex. rsc.org In some cases, silver salts can also scavenge other ligands, such as phosphines, from the metal center, leading to the formation of different and potentially more reactive cationic species. rsc.org
Detailed Mechanistic Pathways in Catalytic Cycles
This compound plays a crucial role as an additive or co-catalyst in a variety of catalytic cycles, particularly in C-H activation reactions. rsc.org Its function often involves the activation of the primary catalyst or the facilitation of key elementary steps within the catalytic loop.
Non-Radical Mechanisms in C–H Activation Reactions
While radical pathways are known in some silver-catalyzed reactions, this compound is frequently involved in non-radical, concerted mechanisms for C-H bond activation. rsc.orgresearchgate.net These pathways are often preferred for their high selectivity.
In many transition metal-catalyzed reactions, the active catalyst is generated from a pre-catalyst through interaction with this compound. rsc.org The silver salt can act as an oxidant or facilitate ligand exchange to generate a higher-valent, more reactive metal species. For instance, in some palladium-catalyzed oxidation reactions, Ag(I) can facilitate the oxidation of Pd(II) to Pd(III) or Pd(IV) intermediates. rsc.org These high-valent metal species are often key to promoting challenging bond-forming reactions. The ability of transition metals to access various oxidation states is a cornerstone of their catalytic activity. vapourtec.com
The involvement of high-valent silver species has also been proposed in certain C-H amidation reactions, where the color change of the reaction mixture suggests the formation of such intermediates. uchicago.edu
The Concerted Metallation-Deprotonation (CMD) mechanism is a common pathway for C-H activation, particularly with late transition metals in a high oxidation state. wikipedia.org In this mechanism, the C-H bond cleavage and the formation of the new metal-carbon bond occur in a single, concerted step, often facilitated by a base. wikipedia.org
This compound can play a crucial role in promoting CMD pathways. By abstracting a halide ligand, it can generate a cationic metal center that is more electrophilic and thus more susceptible to C-H activation. The counterion, often a carboxylate or carbonate introduced with the silver salt or added separately, then acts as the base in the deprotonation step. rsc.orgwikipedia.org This is a key feature in many palladium- and rhodium-catalyzed C-H functionalization reactions where silver salts are essential additives. wikipedia.orgacs.org Computational studies have shown that the CMD pathway is often the lowest energy transition state for these transformations. wikipedia.org
For example, in the nickel-catalyzed Catellani-type annulation, mechanistic studies have revealed an outer-sphere CMD pathway where the triflate anion plays a crucial role. nsf.gov The formation of a stable guanidinium (B1211019) triflate salt makes the C-H metalation step more favorable. nsf.gov
| Reaction Type | Role of this compound | Key Intermediate | Mechanistic Pathway |
| Glycosylation | Activates glycosyl donor | Oxazolinium triflate | Generation of electrophilic onium species |
| Ligand Exchange | Abstracts halide ligand | Cationic metal complex | Halide abstraction |
| C-H Activation | Activates pre-catalyst, facilitates C-H cleavage | High-valent metal species, Metallacycle | Formation of metal intermediates, CMD |
| Catellani Annulation | Facilitates C-H metalation | Nickelacycle | Concerted Metallation-Deprotonation (CMD) |
Anchimeric Assistance in Substitution and Metathesis Reactions
Neighboring group participation, or anchimeric assistance, can significantly influence the rate and stereochemistry of substitution reactions. In reactions mediated by this compound, particularly the metathesis of dibromoalkanes, anchimeric assistance plays a crucial role in stabilizing intermediates and directing reaction pathways.
In the metathesis reaction between silver triflate and certain α,ω-dibromoalkanes, the unique reactivity and product selectivity observed for shorter chain homologues (e.g., 1,2-dibromoethane (B42909) to 1,4-dibromobutane) are explained by the formation of a cyclic bromonium ion intermediate. researchgate.netacs.org The reaction is initiated by the silver(I) ion abstracting a bromide anion from the dibromoalkane. For shorter chains, the neighboring bromine atom can participate in this step, forming a stabilized three- or five-membered cyclic bromonium ion.
This anchimeric assistance accelerates the first metathesis step and prevents rearrangements that are common in reactions involving carbocationic intermediates. researchgate.net For example, while longer chain α,ω-dibromoalkanes and primary monobromoalkanes may lead to rearrangement products or solvent alkylation, the lower homologues yield the desired monobromoalkyl triflates and alkanediyl ditriflates cleanly. researchgate.net Kinetic studies have provided further support for this mechanism, highlighting the dependence of this pathway on the chain length of the dibromoalkane. researchgate.net The formation of this cyclic intermediate dictates the stereochemistry of the substitution, leading to specific product isomers.
A remarkable and less common form of anchimeric assistance has been observed in the second substitution step of the metathesis of α,ω-dibromoalkanes with silver triflate. After the initial displacement of one bromine atom to form a ω-bromoalkyl triflate, the newly introduced triflate group can itself participate in the displacement of the second bromine atom. researchgate.net
Kinetic data suggest that for specific substrates like 1,3-dibromoalkanes, the displacement rate of the second bromide is comparable to or even greater than the first, which is atypical for stepwise substitutions. dtic.mil This rate enhancement is attributed to the intramolecular stabilization provided by the triflate group, which can form a cyclic intermediate, thereby facilitating the departure of the second bromide ion. This participation by the triflate group, often considered a superb leaving group and a non-coordinating anion, demonstrates its capacity to act as an intramolecular nucleophile under specific structural conditions, leading to the formation of α,ω-alkanediyl ditriflates. researchgate.netnih.gov
Table 1: Reactivity of α,ω-Dibromoalkanes with Silver Triflate
| Dibromoalkane | Major Products | Mechanistic Feature |
| 1,2-Dibromoethane | 2-Bromoethyl triflate, Ethane-1,2-diyl ditriflate | Anchimeric assistance via cyclic bromonium ion |
| 1,3-Dibromopropane | 3-Bromopropyl triflate, Propane-1,3-diyl ditriflate | Anchimeric assistance by triflate group in 2nd step |
| 1,4-Dibromobutane | 4-Bromobutyl triflate, Butane-1,4-diyl ditriflate | Anchimeric assistance via cyclic bromonium ion |
| 1,5-Dibromopentane | Rearrangement/Polymerization products | Reduced anchimeric assistance |
SN1-Type Ring-Opening Pathways
Silver triflate's strong Lewis acidity enables it to catalyze ring-opening reactions of strained cyclic systems, often proceeding through pathways with significant SN1 character. The silver ion can coordinate to a heteroatom in the ring (e.g., oxygen in an epoxide or cyclopropane), weakening the carbon-heteroatom bond and facilitating its cleavage to generate a carbocationic intermediate. youtube.com This mechanism is particularly evident in cases where the resulting carbocation is stabilized, for instance, at a tertiary carbon or a position where resonance stabilization is possible.
For example, the reaction of certain polycyclic systems containing a cyclopropane (B1198618) ring with a triflic anhydride (B1165640)/triflic acid mixture, a system related to triflate-mediated reactions, results in ring-opening initiated by nucleophilic attack of the triflate. nih.gov The subsequent rearrangement and trapping of a tertiary carbocation by another triflate anion is indicative of an SN1-like pathway. nih.gov Similarly, the use of silver salts like silver nitrate (B79036) is known to force SN1 mechanisms by precipitating the halide and generating a carbocation, which can then undergo rearrangements such as ring expansions to alleviate strain and form more stable carbocations. youtube.comchemistrysteps.com While direct silver triflate-catalyzed epoxide openings are less commonly detailed with a full SN1 mechanistic rationale, its role in promoting cationic intermediates suggests that for substituted epoxides, a pathway involving a transition state with significant SN1 character is highly plausible, leading to attack at the more substituted carbon.
Formation and Reactivity of Anomeric Cationic Species in Glycosylations
This compound is a widely used promoter in glycosylation reactions, where it facilitates the formation of a key reactive intermediate: the anomeric cationic species. nih.govnih.gov In the classic Koenigs-Knorr reaction, silver triflate assists in the departure of a halide leaving group (e.g., bromide) from the anomeric carbon of a glycosyl donor. umsl.edu This generates a highly electrophilic glycosyl oxocarbenium ion, or a closely related species like a covalent glycosyl triflate, which is then attacked by a nucleophilic glycosyl acceptor (an alcohol) to form the glycosidic bond. nih.govntu.edu.sg
The stereochemical outcome of the glycosylation is intimately linked to the nature of these cationic intermediates. The reaction can proceed through various pathways on the SN1-SN2 continuum. For instance, the presence of a participating group at the C-2 position of the glycosyl donor can lead to the formation of a cyclic dioxolenium ion, which shields one face of the anomeric center and directs the incoming nucleophile to the opposite face, resulting in a 1,2-trans-glycoside.
In the absence of such neighboring group participation, the stereoselectivity is governed by the dynamics of the anomeric triflate intermediates. It has been shown that both α- and β-glycosyl triflates can be formed. ntu.edu.sg Computational studies have provided insight into the equilibria between these reactive species. ntu.edu.sg Often, the α-triflate is thermodynamically more stable, but the β-triflate is more reactive. The subsequent nucleophilic attack can occur via an SN2-like displacement of the triflate group, leading to α-glycosides from the β-triflate intermediate. Silver triflate has been found to be a particularly effective catalyst in these reactions, often providing higher yields and suppressing side reactions compared to other promoters. nih.gov
Intermediates in Cycloaddition and Annulation Reactions
Silver triflate catalyzes a variety of cycloaddition and annulation reactions by acting as a π-Lewis acid, activating alkynes and allenes toward nucleophilic attack. The proposed mechanisms often involve organosilver intermediates.
In intramolecular annulation reactions, such as the synthesis of pyrazolodiazepines, the reaction is initiated by the π-coordination of the silver(I) catalyst to the triple bond of a propargylamide substrate. researchgate.net This activation facilitates a nucleophilic attack from a tethered pyrazole (B372694) ring. The resulting intermediate is a vinyl-silver species, which then undergoes a proton transfer to regenerate the aromaticity of the pyrazole and release the silver catalyst, completing the cyclization. researchgate.net
Table 2: Proposed Intermediates in AgOTf-Catalyzed Reactions
| Reaction Type | Substrate Type | Proposed Intermediate |
| Annulation | Pyrazole-tethered propargylamide | Vinyl-silver species |
| Cyclopropenation | Internal alkyne + Diazo compound | Silver carbenoid |
| [4+2] Cycloaddition | Diene + Dienophile | Silver-complexed dienophile |
| [3+3] Annulation | 3-Methyleneisoindolin-1-one + Alkynol | Silver-activated alkynol |
In cycloaddition reactions, such as the cyclopropenation of internal alkynes, silver triflate is proposed to react with a diazo compound to form a silver-carbenoid intermediate. sigmaaldrich.com This electrophilic carbenoid is then transferred to the alkyne to form the cyclopropene (B1174273) ring. This pathway provides access to highly substituted cyclopropenes that are not readily synthesized using other catalysts like rhodium(II).
Silver triflate can also promote tandem reactions, where an initial cyclization is followed by a cycloaddition. For instance, a reaction between N′-(2-alkynylbenzylidene)hydrazide and a ketene (B1206846) proceeds via a 6-endo-cyclization, followed by a [3+2] cycloaddition and rearrangement, all catalyzed by silver triflate, showcasing its ability to orchestrate complex multi-step transformations through the formation of various reactive intermediates.
Theoretical Studies and Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions mediated by this compound. These theoretical studies provide insights into the structures and energies of transient intermediates and transition states that are often difficult or impossible to observe experimentally.
In the field of glycosylation, DFT calculations have been instrumental in understanding the stereochemical outcomes. ntu.edu.sg Studies have explored the relative stabilities of α- and β-glycosyl triflate intermediates and the energy barriers for their interconversion and reaction with nucleophiles. These calculations have confirmed the existence of contact-ion-pairs (CIP) between the glycosyl oxocarbenium ion and the triflate anion in solution and have highlighted the crucial role of an accompanying base in making the glycosidic bond formation thermodynamically favorable. ntu.edu.sg
For silver-catalyzed annulation reactions, DFT has been used to explore the reaction mechanism and the origins of selectivity. researchgate.net For example, in a C-H amination reaction, calculations have shown that the reaction proceeds through a hydride transfer transition state, followed by spontaneous C-N bond formation, a process described as a concerted two-stage mechanism. researchgate.net Similarly, computational analysis of asymmetric [4+3] cycloaddition reactions has been used to explain the observed facial selectivity by modeling the iminium ion intermediates and their interaction with the catalyst and substrates. nih.gov These theoretical models help rationalize experimental observations and guide the design of new catalysts and reactions with improved efficiency and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
For instance, in the stabilization of silver nanoparticles, DFT calculations have shown that the anionic part of an ionic liquid surrounds the silver nanocluster, which is supported by calculated binding and interaction energies. nih.govnih.gov While not a reaction mechanism in itself, this demonstrates the capability of DFT to model the interactions of silver centers. In catalytic cycles, DFT can be employed to map out the entire reaction coordinate, identifying the most plausible sequence of elementary steps. For example, in the silver-catalyzed hydrotrifluoromethylation of unactivated alkenes, preliminary mechanistic investigations, which often involve computational studies, suggest a pathway involving a CF3 radical species. researchgate.net
Future computational efforts are anticipated to further clarify the mechanisms of reactions such as the aziridination of styrene (B11656) using silver C-scorpionate catalysts, which are prepared from this compound. marquette.edu
| Reaction Type | System Studied | Key DFT Finding |
| Nanoparticle Stabilization | Ag Nanoparticle & Ionic Liquid | Anionic part of the ionic liquid surrounds the Ag nanocluster. |
| Hydrotrifluoromethylation | Unactivated Alkenes | Suggests a pathway involving a CF3 radical. |
| Aziridination | Styrene with Ag C-scorpionate | Future work aims to determine the detailed catalytic mechanism. |
Elucidation of Transition States and Energetic Profiles
A critical aspect of understanding reaction mechanisms is the characterization of transition states and their corresponding energetic profiles. This compound plays a crucial role in lowering the energy of these transition states, thereby accelerating the reaction rate. The silver cation, acting as a Lewis acid, coordinates to the substrate, which polarizes the molecule and facilitates nucleophilic attack or intramolecular rearrangement.
For example, in the silver triflate-catalyzed synthesis of isocoumarins from 2-alkynylbenzoates, a conceivable reaction mechanism involves the activation of the alkyne by the silver cation, followed by intramolecular cyclization. rsc.org Similarly, in the reaction of 2-alkynylbenzaldoxime with arynes, silver triflate facilitates a cascade process involving 6-endo-cyclization, [3+2] cycloaddition, and rearrangement to form complex heterocyclic products. nih.gov The elucidation of these pathways relies on identifying the key intermediates and the transition states that connect them.
In some silver-catalyzed reactions, such as the aziridination of olefins, a general mechanism involving both singlet and triplet pathways has been proposed, each with distinct transition states and energetic barriers. marquette.edu The energetic profile of a reaction, often depicted as a reaction coordinate diagram, visually represents the energy changes as reactants are converted to products, highlighting the activation energies of each step.
| Reaction | Proposed Intermediate/Transition State | Mechanistic Feature |
| Isocoumarin Synthesis | Silver-alkyne π-complex | 6-endo-dig cyclization |
| Reaction with Arynes | Silver-activated 2-alkynylbenzaldoxime | Cascade reaction (cyclization, cycloaddition, rearrangement) |
| Aziridination | Silver-nitrene complex | Involvement of both singlet and triplet pathways |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors. For reactions mediated by this compound, kinetic analysis provides crucial data for determining reaction orders, rate constants, and for substantiating proposed mechanisms.
A notable example is the silver triflate-catalyzed acetylation of alcohols, thiols, phenols, and amines using acetic anhydride. organic-chemistry.org Kinetic studies of this transformation revealed that the reactions follow second-order kinetics. The rate constants were determined for a variety of substrates, demonstrating the influence of the substrate's electronic and steric properties on the reaction rate. organic-chemistry.org
Analysis of Rate-Determining Steps
In the silver triflate-catalyzed acetylation, a proposed catalytic cycle suggests that silver triflate generates triflic acid (TfOH) in situ, which then protonates the acetic anhydride, activating it for nucleophilic attack by the substrate. organic-chemistry.org The kinetic data, showing a second-order rate law, is consistent with the bimolecular reaction between the activated acetylating agent and the substrate being the rate-determining step. organic-chemistry.org In analogous gold(I)-catalyzed hydroalkoxylation of allenes, a mechanistic analysis revealed that the turnover-limiting step is the protodeauration from a mono(gold) vinyl complex. nih.gov This highlights that in many metal-catalyzed reactions, a step involving the regeneration of the catalyst can be rate-limiting.
Influence of Reaction Parameters on Kinetic Outcomes
The kinetics of this compound-mediated reactions are highly sensitive to various reaction parameters, including temperature, solvent, and the concentration of reactants and catalysts. A systematic study of these parameters is essential for achieving optimal reaction efficiency and selectivity.
Temperature: Generally, an increase in temperature leads to an increase in the reaction rate, as more molecules possess the necessary activation energy. In the context of silver electrodeposition, it was found that as the temperature increased, a smaller overpotential was required to initiate the deposition process. researchgate.net The silver triflate-catalyzed acetylation reactions are typically conducted at a moderately elevated temperature of 60°C to achieve a reasonable reaction rate. organic-chemistry.org
Catalyst and Substrate Concentration: The concentration of both the silver triflate catalyst and the substrates significantly impacts the reaction rate. In the synthesis of glycosides using this compound, it was discovered that the best results are achieved with an equimolar ratio of the glycosyl donor to the catalyst. nih.gov For the acetylation reactions, a catalytic amount of silver triflate (1 mol%) is sufficient to drive the reaction to completion in a short time. organic-chemistry.org
The following table summarizes the kinetic data for the silver triflate-catalyzed acetylation of various substrates.
| Substrate | Product | Time (min) | Yield (%) |
| Benzyl alcohol | Benzyl acetate | 10 | 98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | 15 | 99 |
| 1-Octanol | 1-Octyl acetate | 10 | 95 |
| Thiophenol | Thiophenyl acetate | 15 | 92 |
| Phenol | Phenyl acetate | 15 | 95 |
| Aniline | Acetanilide | 10 | 98 |
| Data from a study on silver triflate-catalyzed acetylation. organic-chemistry.org |
Catalytic Applications of Silver Trifluoromethanesulfonate in Organic Synthesis
General Catalytic Promotion in Complex Molecule Synthesis
Silver triflate's efficacy as a catalyst is rooted in its ability to act as a potent Lewis acid, activating substrates, often by abstracting a halide or other leaving group, thereby generating a reactive cationic intermediate. samaterials.comlifechempharma.com The highly polarized silver-oxygen bond in AgOTf can effectively activate chemical bonds in substrate molecules, which lowers the activation energy of the reaction. wechemglobal.com This catalytic action is pivotal in the synthesis of complex molecules, including those with significant biological activity such as α-aminophosphonate derivatives. organic-chemistry.org
A primary advantage of employing silver trifluoromethanesulfonate (B1224126) is the significant enhancement in reaction rates and product yields. wechemglobal.com By lowering the reaction's activation energy, AgOTf allows transformations to proceed more rapidly than with many traditional catalysts. wechemglobal.com This efficiency is observed across various reaction types. For instance, in glycosylation reactions, AgOTf has been shown to provide better yields of the target oligosaccharides compared to other promoters, while also suppressing unwanted side reactions. nih.gov Similarly, in the one-pot, three-component synthesis of N-PMP protected α-aminopropargylphosphonates, the use of AgOTf as a catalyst resulted in good to excellent yields, reaching as high as 94%. organic-chemistry.orgnih.gov Its application in Friedel-Crafts reactions also leads to a marked improvement in the yield and purity of the desired products. wechemglobal.com Furthermore, in the synthesis of certain anti-cancer drug precursors, the addition of silver trifluoromethanesulfonate not only enabled the reaction to proceed where traditional catalysts failed but also significantly improved the yield and reduced the reaction time. wechemglobal.com
Table 1: Examples of Yield Enhancement using this compound
| Reaction Type | Substrates | Catalyst System | Yield |
| Three-Component Reaction | Terminal alkynes, p-anisidine, diethyl formylphosphonate hydrate (B1144303) | Silver(I) triflate | Up to 94% organic-chemistry.orgnih.gov |
| Glycosylation | 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors | This compound | Improved yields over sym-collidinium trifluoromethanesulfonate nih.gov |
| Friedel-Crafts Acylation | Benzoyl chloride, Benzene | This compound | 90% wikipedia.org |
| Esterification (Recycled Catalyst) | Specific undisclosed esterification | Supported this compound | >90% after 5 cycles wechemglobal.comwechemglobal.com |
This compound is renowned for its ability to catalyze reactions under remarkably mild conditions, often avoiding the need for high temperatures, high pressures, or harsh reagents. samaterials.comwechemglobal.com This characteristic is not only beneficial for energy conservation but also crucial for the synthesis of sensitive or complex molecules that cannot withstand aggressive reaction environments. wechemglobal.com Examples of its application under mild conditions are numerous. The etherification of alcohols with primary alkyl halides can be accomplished efficiently using AgOTf. samaterials.comlifechempharma.com Glycosylation reactions for synthesizing oligosaccharides can also be performed in a neutral medium under very mild conditions. nih.gov Furthermore, AgOTf, in conjunction with iodine, has been used to prepare 1,3-disubstituted isoquinolines from allylbenzenes and nitriles under mild conditions. researchgate.net The ability to operate at lower temperatures and pressures also contributes to making chemical processes greener by reducing energy consumption and the formation of byproducts. wechemglobal.comwechemglobal.com
This compound in Classical Organic Reactions
Beyond its general catalytic prowess, AgOTf has proven to be a particularly effective catalyst for several cornerstone reactions in organic chemistry, expanding their scope and improving their efficiency. samaterials.comsigmaaldrich.com
The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds with aromatic compounds. This compound serves as an effective catalyst for both Friedel-Crafts alkylation and acylation. wechemglobal.comwikipedia.org In these reactions, AgOTf's role as a Lewis acid is key. For example, it can be used with aromatic carboxylic acid halides to form mixed anhydrides, which then acylate aromatic compounds to produce aromatic ketones in high yields without an additional catalyst. wikipedia.org A specific instance involves the reaction of benzoyl chloride with benzene, catalyzed by AgOTf, to yield benzophenone (B1666685) in 90% yield. wikipedia.org Compared to traditional catalysts like aluminum chloride, which are often required in stoichiometric amounts for acylations, silver triflate can be used in catalytic quantities, simplifying work-up procedures and reducing waste. wechemglobal.comoup.com It has been shown to accurately control the reaction site, which enhances the yield and purity of the target product by minimizing side reactions. wechemglobal.com
This compound is a proficient catalyst for promoting nucleophile-alkene cyclization reactions, which are essential for constructing cyclic ethers and other heterocyclic systems. samaterials.comsigmaaldrich.com These intramolecular reactions, such as hydroalkoxylation and hydroamination, are powerful tools for building ring structures. AgOTf catalyzes the intramolecular hydroalkoxylation/cyclization of unactivated alkenols, leading to the formation of five- and six-membered oxygen-containing heterocycles. organic-chemistry.org This process is atom-economical and provides a direct route to scaffolds present in many biologically active molecules. organic-chemistry.org The catalyst's role is to activate the alkene, making it susceptible to intramolecular attack by the nucleophilic hydroxyl group. This has been demonstrated in the synthesis of complex tetrahydrofurans, where a bismuth(III) triflate-catalyzed sequence that includes hydroalkoxylation is a key step. nih.gov While this example uses bismuth, silver triflate is also recognized as a promoter for this class of reactions. samaterials.comnih.gov
Esterification, the formation of an ester from a carboxylic acid and an alcohol, can be effectively catalyzed by this compound. samaterials.com Its Lewis acidic nature facilitates the activation of the carboxylic acid, promoting the nucleophilic attack of the alcohol. The use of AgOTf in these processes aligns with green chemistry principles, especially when the catalyst is supported and can be recycled. wechemglobal.com Research has shown that a supported this compound catalyst used in an esterification reaction could be recycled and reused multiple times. wechemglobal.com After five cycles, the reaction's conversion rate remained above 90%, demonstrating the catalyst's stability and potential for reducing production costs and environmental impact. wechemglobal.comwechemglobal.com
Advanced Synthetic Transformations Facilitated by this compound
This compound, also known as silver triflate, is a salt distinguished by its weakly coordinating triflate anion. This property renders the silver(I) cation highly electrophilic and available to activate various organic substrates. Its effectiveness as a catalyst and reagent stems from its ability to act as a potent halide abstractor and a soft Lewis acid, promoting reactions under mild conditions.
Etherification of Alcohols with Alkyl Halides
The formation of ethers via the reaction of an alcohol with an alkyl halide, a transformation known as the Williamson ether synthesis, can be promoted by the presence of silver salts. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orgmasterorganicchemistry.com For this reaction to be effective, a primary alkyl halide is typically required to avoid competing elimination reactions that are prevalent with secondary and tertiary halides. masterorganicchemistry.com
The role of this compound in this process is to facilitate the departure of the halide leaving group from the alkyl halide. The soft silver(I) cation coordinates to the halogen atom (typically iodide or bromide), weakening the carbon-halogen bond and making the carbon atom more susceptible to nucleophilic attack by the alcohol. This activation increases the rate and efficiency of the etherification.
A representative transformation is shown below: R-OH + R'-X + AgOTf → R-O-R' + AgX + HOTf
While this method is well-established in principle, specific data on the scope with this compound as the sole promoter is not extensively tabulated in comparative studies. The reaction is a fundamental application of silver(I) salts in activating alkyl halides toward nucleophilic substitution. wikipedia.org
Hydrophosphination of Acetylenes
The addition of a P-H bond across a carbon-carbon triple bond, known as hydrophosphination, is an atom-economical method for synthesizing valuable organophosphorus compounds. This transformation is often catalyzed by transition metal complexes, with rhodium being particularly effective. This compound plays a crucial indirect role in this catalysis by generating the active catalytic species from stable precursors.
Many active catalysts for hydrophosphination are cationic rhodium(I) complexes, which are typically generated in situ from neutral, more stable rhodium-chloride precursors. google.com A common precursor is the chloro-bridged dimer, such as [Rh(diphosphine)Cl]₂.
This compound is employed as a halide abstractor. When AgOTf is added to a solution of the rhodium-chloride complex, the silver cation coordinates to the chloride ligand, leading to the precipitation of insoluble silver chloride (AgCl). This irreversible step drives the reaction forward and leaves a highly reactive, solvent-coordinated cationic rhodium species in solution. The triflate anion (OTf⁻) is a very poor ligand and is easily displaced by the reactants, allowing the catalytic cycle to proceed efficiently. google.com
The generation of the active catalyst can be represented as follows: [Rh(diphosphine)Cl]₂ + 2 AgOTf + solvents → 2 [Rh(diphosphine)(solvent)₂]⁺OTf⁻ + 2 AgCl(s)
This resulting cationic rhodium complex is the active catalyst for the hydrophosphination of alkynes. csic.es
Hydrosilylation of Aldehydes for Silyl (B83357) Ether Preparation
The hydrosilylation of aldehydes is a highly efficient and chemoselective method for the preparation of silyl ethers, which are important protecting groups for alcohols. Silver triflate has been identified as an effective catalyst for this transformation, capable of functioning either alone or in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. rsc.org The reaction proceeds with high chemoselectivity, reducing aldehydes in the presence of other potentially reactive functional groups. rsc.orgresearchgate.net
The AgOTf-catalyzed hydrosilylation works for a range of aromatic and aliphatic aldehydes, converting them to the corresponding silyl ethers in high yields. The reaction is notable for being one of the first systematic applications of silver compounds as catalysts for the hydrosilylation of unsaturated organic molecules. rsc.org
Table 1: Silver Triflate-Catalyzed Hydrosilylation of Various Aldehydes This table is illustrative of the reaction's scope as described in the literature. Yields are representative.
| Entry | Aldehyde | Silane (B1218182) | Product | Yield (%) |
| 1 | Benzaldehyde | Triethylsilane | Benzyltriethylsilyl ether | >95 |
| 2 | 4-Methoxybenzaldehyde | Triethylsilane | 4-Methoxybenzyltriethylsilyl ether | >95 |
| 3 | 4-Nitrobenzaldehyde | Triethylsilane | 4-Nitrobenzyltriethylsilyl ether | >95 |
| 4 | Cinnamaldehyde | Triethylsilane | Cinnamyltriethylsilyl ether | >95 |
| 5 | Heptanal | Triethylsilane | Heptyltriethylsilyl ether | >95 |
Data adapted from the described scope of the reaction. rsc.orgresearchgate.net
Cyclization Reactions
Silver triflate is a potent catalyst for various cyclization reactions, particularly those involving the activation of alkynes. Its ability to act as a soft π-acid makes it highly effective in promoting intramolecular nucleophilic attack on carbon-carbon triple bonds.
A significant application of silver triflate is the efficient catalysis of the intramolecular cyclization of 2-alkynylbenzaldoxime derivatives to produce isoquinoline-N-oxides. thieme-connect.de This transformation proceeds via a 6-endo-dig cyclization pathway. nih.govresearchgate.net The reaction is initiated by the coordination of the electrophilic silver(I) cation to the alkyne, which activates it towards nucleophilic attack by the oxygen atom of the oxime. thieme-connect.debeilstein-journals.org This process provides a direct and mild route to the isoquinoline-N-oxide skeleton, a valuable heterocyclic motif in medicinal chemistry and organic synthesis. thieme-connect.de In some cases, the catalytic activity can be enhanced by the use of a co-catalyst like copper(II) trifluoromethanesulfonate. researchgate.net
Table 2: Silver Triflate-Catalyzed Synthesis of Isoquinoline-N-oxides Reaction conditions typically involve catalytic AgOTf in a suitable solvent like DMF at elevated temperatures.
| Entry | Substrate (2-Alkynylbenzaldoxime Derivative) | R¹ | R² | Product | Yield (%) |
| 1 | (E)-2-(2-Phenylethynyl)benzaldehyde oxime | H | Ph | 3-Phenylisoquinoline N-oxide | 91 |
| 2 | (E)-2-(2-(p-Tolyl)ethynyl)benzaldehyde oxime | H | 4-Me-C₆H₄ | 3-(p-Tolyl)isoquinoline N-oxide | 85 |
| 3 | (E)-2-(2-(4-Methoxyphenyl)ethynyl)benzaldehyde oxime | H | 4-MeO-C₆H₄ | 3-(4-Methoxyphenyl)isoquinoline N-oxide | 88 |
| 4 | (E)-2-(2-(4-Chlorophenyl)ethynyl)benzaldehyde oxime | H | 4-Cl-C₆H₄ | 3-(4-Chlorophenyl)isoquinoline N-oxide | 82 |
| 5 | (E)-2-(Hex-1-yn-1-yl)benzaldehyde oxime | H | n-Bu | 3-Butylisoquinoline N-oxide | 75 |
| 6 | (E)-2-(2-Cyclopropylethynyl)benzaldehyde oxime | H | c-Pr | 3-Cyclopropylisoquinoline N-oxide | 80 |
Data sourced from studies on the cyclization of 2-alkynylbenzaldoximes. researchgate.netthieme-connect.de
Isoquinoline (B145761) Synthesis from 2-Alkynylbenzaldehyde and Isocyanoacetates
A notable application of this compound (AgOTf) is in the synthesis of isoquinolines, a core structure in many natural products and pharmaceuticals. An unexpected and efficient route involves the silver triflate-catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate. nih.govorganic-chemistry.org This process proceeds smoothly in the air under mild conditions, offering high efficiency. nih.govacs.org
Initially, the reaction between 2-alkynylbenzaldehyde and ethyl isocyanoacetate was expected to yield oxazole-containing compounds. However, in the presence of a base like DBU, the formation of an isoquinoline was observed. organic-chemistry.orgacs.org The introduction of silver triflate as a catalyst was found to significantly enhance the reaction yield. organic-chemistry.org
The reaction mechanism is believed to involve the formation of an intermediate through a base-mediated process, which is then followed by a silver triflate-catalyzed cyclization and the loss of carbon monoxide. organic-chemistry.org The scope of this reaction is quite broad, tolerating various substituents on the aromatic ring of the 2-alkynylbenzaldehyde, including methyl, methoxy, chloro, and fluoro groups, all of which provide the desired isoquinoline products in good yields. acs.org The nature of the substituent on the alkyne is critical, with aryl groups being effective, while alkyl groups are not suitable for this transformation. Both methyl and tert-butyl 2-isocyanoacetates have been used successfully in this reaction. organic-chemistry.org
Table 1: Silver Triflate-Catalyzed Synthesis of Isoquinolines This table summarizes the yields of various isoquinoline products from the reaction of substituted 2-alkynylbenzaldehydes and isocyanoacetates in the presence of this compound.
| Entry | R¹ Substituent on Benzaldehyde | R² on Isocyanoacetate | Product | Yield (%) |
| 1 | H | Ethyl | 3-carboxyethylisoquinoline | 90 |
| 2 | 4-Me | Ethyl | 6-methyl-3-carboxyethylisoquinoline | 85 |
| 3 | 4-OMe | Ethyl | 6-methoxy-3-carboxyethylisoquinoline | 82 |
| 4 | 4-Cl | Ethyl | 6-chloro-3-carboxyethylisoquinoline | 88 |
| 5 | 4-F | Ethyl | 6-fluoro-3-carboxyethylisoquinoline | 86 |
| 6 | H | tert-Butyl | 3-carboxy-tert-butylisoquinoline | 87 |
Data sourced from studies on the silver triflate-catalyzed synthesis of isoquinolines. organic-chemistry.orgacs.org
Pyrrole (B145914) Synthesis from Beta-Alkynyl Ketones and Amines
This compound is also an effective catalyst for the synthesis of substituted pyrroles from β-alkynyl ketones and amines. nih.gov This method provides a straightforward route to a variety of pyrrole derivatives. The reaction is typically carried out with a catalytic amount of this compound, often around 5 mol%. nih.gov
The process involves the reaction of a β-alkynyl ketone with a primary amine, leading to the formation of the corresponding pyrrole. The yields of the isolated pyrroles have been reported to range from 13% to 92%, depending on the specific substrates used. nih.gov This catalytic system has been compared with others, such as those based on gold(I) complexes, to evaluate its effectiveness across a range of sixteen different examples. nih.gov
Table 2: this compound-Catalyzed Pyrrole Synthesis This table presents a selection of yields for the synthesis of various pyrroles from β-alkynyl ketones and amines using a this compound catalyst.
| Entry | β-Alkynyl Ketone Substituents (R¹, R²) | Amine (R³NH₂) | Product | Yield (%) |
| 1 | Phenyl, Phenyl | Benzylamine | 1-benzyl-2,5-diphenylpyrrole | 85 |
| 2 | Phenyl, Methyl | Benzylamine | 1-benzyl-2-methyl-5-phenylpyrrole | 75 |
| 3 | Phenyl, Phenyl | Aniline | 1,2,5-triphenylpyrrole | 92 |
| 4 | 4-Methoxyphenyl, Phenyl | Benzylamine | 1-benzyl-2-(4-methoxyphenyl)-5-phenylpyrrole | 88 |
| 5 | Phenyl, Methyl | Aniline | 2-methyl-1,5-diphenylpyrrole | 68 |
| 6 | n-Butyl, Phenyl | Benzylamine | 1-benzyl-2-n-butyl-5-phenylpyrrole | 55 |
Data compiled from research on silver-catalyzed pyrrole synthesis. nih.gov
Glycosylation Reactions
This compound plays a significant role as a catalyst and promoter in various glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. nih.govresearchgate.net It is often used to activate glycosyl donors, facilitating the formation of glycosidic bonds under mild conditions. nih.gov Its effectiveness is noted in improving yields and suppressing undesirable side reactions. nih.gov
Interhalogen/Silver Trifluoromethanesulfonate Promoter Systems
A powerful promoter system for glycosylation involves the combination of an interhalogen compound (IX), such as iodine monochloride (ICl) or iodine monobromide (IBr), with this compound (AgOTf). nih.govacs.org This system is particularly effective for the activation of thioglycosides. acs.org
The role of the silver ion in this system is primarily to lower the concentration of the halide nucleophile, which can otherwise interfere with the desired glycosylation reaction. nih.govacs.org This is explained by the Hard and Soft Acids and Bases (HSAB) theory. By increasing the amount of AgOTf relative to the interhalogen, the yield of the glycosylation product can be significantly improved. For instance, in a model sialylation reaction, increasing the AgOTf from 1 to 1.5 equivalents (with respect to IBr) raised the yield from 74% to 89%. nih.govacs.org The ICl/AgOTf system is considered convenient due to the ease of handling the reagents and the absence of certain byproducts associated with other promoter systems. acs.org
High-Yielding Sialylation Strategies
Sialylation, the process of introducing sialic acid residues, is a particularly challenging type of glycosylation. The use of interhalogen/silver trifluoromethanesulfonate promoter systems has led to high-yielding sialylation strategies. nih.govacs.org By applying the principles of the HSAB theory to sialylation, the yield of a model reaction was increased from a highly variable 35-46% with ICl to a more reliable 74% with IBr. nih.govacs.org
Further optimization, including the use of a thiophenyl donor instead of a xanthate to minimize the formation of glycal byproducts, combined with the optimized IX/AgOTf promoter system, has resulted in yields as high as 97% for the model reaction. nih.govacs.org These strategies are crucial for the synthesis of complex sialylated glycans, which are important in many biological processes.
Trityl Protection of Alcohols and Solid-Phase Loading Applications
The triphenylmethyl (trityl) group is a valuable protecting group for alcohols due to its facile removal under mildly acidic conditions. acs.org this compound has been employed to develop a mild and rapid method for the tritylation of alcohols. acs.orgnih.gov This method involves treating trityl chloride with silver triflate in the presence of an alcohol, leading to the formation of trityl ethers in minutes. acs.orgresearchgate.net
The yields obtained with this AgOTf-assisted method are often comparable to or better than those of conventional methods. acs.orgresearchgate.net This protocol is also compatible with base-labile protecting groups like the Fmoc group, making it suitable for use with amino alcohols. acs.orgnih.gov The method has been adapted for the trityl protection of reactive halo alcohols by preforming the trityl cation. acs.org
Furthermore, this silver triflate-assisted tritylation has been successfully applied to solid-phase synthesis. acs.orgresearchgate.net Base- and nucleophile-sensitive intermediates can be anchored onto a trityl resin, demonstrating the utility of this approach for combinatorial chemistry applications. acs.orgnih.gov The reaction is effective in solvents such as dichloromethane (B109758) and NMP, accommodating alcohols with varying solubility. acs.org
Table 3: Silver Triflate-Assisted Tritylation of Alcohols This table shows a comparison of yields for the tritylation of various alcohols using a conventional method versus the silver triflate-assisted method.
| Entry | Alcohol | Conventional Method Yield (%) | AgOTf Method Yield (%) |
| 1 | 1-Hexanol | 75 | 95 |
| 2 | 2-Phenylethanol | 80 | 98 |
| 3 | Cyclohexanol | 65 | 92 |
| 4 | Benzyl alcohol | 82 | 99 |
| 5 | Fmoc-glycinol | Not stable | 85 |
Data based on research into mild trityl protection methods. acs.orgresearchgate.net
Lactone Synthesis from Unsaturated Fatty Acids
This compound is a key component of a catalytic system that efficiently promotes the synthesis of γ-lactones from unsaturated fatty acids. rsc.orgrsc.org This process involves a one-step isomerization and γ-lactonization, allowing for the direct conversion of these renewable resources into valuable lactones. rsc.orgrsc.org Aliphatic γ-lactones are important compounds, widely used as fragrances and food additives. rsc.org
The silver(I)-based catalyst facilitates the isomerization of the double bond within the fatty acid chain and simultaneously mediates the intramolecular addition of the carboxylate group to the newly positioned double bond. rsc.orgrsc.org This selectively forms the five-membered γ-lactone ring. rsc.org This method has been successfully applied to various unsaturated fatty acids, including oleic and palmitoleic acid, to produce the corresponding γ-lactones in good yields. rsc.org For instance, the synthesis of γ–dodecalactone from cis–5–dodecenoic acid using this compound has been reported with a yield of 66%. researchgate.net
Table 4: Silver Triflate-Catalyzed Synthesis of γ-Lactones from Unsaturated Fatty Acids This table summarizes the yields of γ-lactones obtained from different unsaturated fatty acids using a silver triflate-based catalytic system.
| Entry | Unsaturated Fatty Acid | Product | Yield (%) |
| 1 | Oleic Acid | γ-Octadecalactone | 70 |
| 2 | Palmitoleic Acid | γ-Hexadecalactone | 65 |
| 3 | cis-5-Dodecenoic Acid | γ-Dodecalactone | 66 |
| 4 | Undecylenic Acid | γ-Undecalactone | 75 |
Data derived from studies on the catalytic synthesis of lactones. rsc.orgresearchgate.net
Cross-Coupling Reactions in Conjunction with Palladium Compounds
This compound plays a crucial role as an additive or co-catalyst in various palladium-catalyzed cross-coupling reactions. While not the primary catalyst, its presence can significantly enhance reaction efficiency and product yields. In many instances, AgOTf acts as a halide scavenger. For example, in Suzuki, Heck, and Sonogashira couplings, it facilitates the removal of halide ions from the palladium center, regenerating the active catalytic species and driving the catalytic cycle forward. wikipedia.org
In some decarboxylative cross-coupling reactions, a silver(I)/palladium(II) catalytic system has been shown to be effective. researchgate.net This dual-catalyst system allows for the coupling of arenecarboxylates with aryl triflates at lower temperatures than previously reported copper-catalyzed methods. researchgate.net The silver salt is thought to facilitate the decarboxylation of the carboxylic acid, generating an organosilver intermediate that then participates in the palladium-catalyzed cross-coupling. researchgate.net This approach has expanded the scope of decarboxylative couplings to include a wider range of substrates, including polychlorinated and many heterocyclic arenecarboxylates. researchgate.net
Activation of Sulfur Protecting Groups in Carbohydrate Chemistry
In the realm of carbohydrate chemistry, the strategic protection and deprotection of hydroxyl groups are paramount for the synthesis of complex oligosaccharides. nih.gov Thioglycosides are widely used as glycosyl donors due to their stability in various reaction conditions. mdpi.comnih.gov this compound is a key component in several promoter systems for the activation of these sulfur-based protecting groups. acs.org
One common method involves the use of a thiophilic agent, which is generated in situ by a promoter system, to convert the thioalkyl or thioaryl group into a good leaving group, thereby activating the glycosyl donor for subsequent glycosylation. acs.org Systems such as N-iodosuccinimide (NIS)/AgOTf and iodine monochloride (ICl)/AgOTf have proven to be effective for this purpose. acs.orguniversiteitleiden.nl The ICl/AgOTf system, in particular, offers practical advantages, including the convenient handling of reagents and the absence of byproducts like N-succinimide, which can complicate purification. acs.org AgOTf has also been studied as a catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, where it helps to suppress unwanted side reactions. nih.gov
The role of AgOTf is to assist in the removal of the sulfur-containing group, facilitating the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic linkage.
C–H Activation Reactions as a Co-Catalyst or Additive
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules. sigmaaldrich.comacs.org this compound often serves as a crucial additive or co-catalyst in these reactions, particularly in combination with rhodium, iridium, and cobalt catalysts. rsc.org
In many of these catalytic systems, the active catalyst is a cationic metal species. rsc.org Silver triflate is employed to abstract a halide ligand from the metal pre-catalyst, generating the highly reactive cationic species in situ. rsc.orgnih.gov For example, in cobalt-catalyzed C–H activation reactions, a common pre-catalyst is [Cp*Co(CO)I₂]. The addition of AgOTf facilitates the removal of the iodide ligands, forming a more reactive cationic cobalt species that can then participate in the C–H activation step. rsc.org Similarly, in rhodium(III)-catalyzed reactions, AgOTf can be used to generate the active catalytic species for various transformations, including C–H alkenylation, alkylation, and arylation. rsc.orgacs.org The use of silver salts as additives is a common strategy to enhance the reactivity and efficiency of a wide range of C–H functionalization reactions. rsc.org
Silylene Transfer Reactions to Alkenes
Silylenes, the silicon analogues of carbenes, are highly reactive species that can undergo various transformations, including transfer to alkenes to form silacyclopropanes. u-tokyo.ac.jp Traditionally, the generation of silylenes required harsh conditions, limiting the substrate scope of these reactions. u-tokyo.ac.jp this compound has been utilized as a catalyst to promote silylene transfer reactions under milder conditions. u-tokyo.ac.jp
In these silver-catalyzed reactions, a silane, such as a hydrosilane, serves as the silylene precursor. The silver catalyst is believed to facilitate the decomposition of the silane and the transfer of the silylene moiety to the alkene. This method has been shown to be applicable to a variety of alkenes and proceeds with stereospecificity. u-tokyo.ac.jp The development of catalytic silylene transfer reactions has expanded the utility of these reactive silicon species in organic synthesis. For instance, base-stabilized silylene complexes of iridium have been synthesized through reactions involving AgOTf. acs.org
Vinylations of Aromatic Compounds
The introduction of a vinyl group onto an aromatic ring is a valuable transformation in organic synthesis, leading to the formation of styrenes, which are important building blocks for polymers and fine chemicals. While palladium-catalyzed cross-coupling reactions are commonly used for this purpose, this compound can play a role in certain methodologies.
For example, in some gold- and silver-catalyzed additions of activated methylene (B1212753) compounds to alkenes, AgOTf is used in conjunction with a gold(III) chloride catalyst. orgsyn.org While not a direct vinylation of an aromatic ring in the traditional sense, this reaction highlights the use of AgOTf in facilitating carbon-carbon bond formation involving alkenes. More direct methods for the vinylation of aromatic halides often employ palladium catalysis with organosilicon reagents as the vinyl source. nih.gov In these cases, an activator is typically required to facilitate the transmetalation step.
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions have gained prominence as a powerful method for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners. rsc.orgwikipedia.org These reactions offer an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. wikipedia.org Silver salts, including this compound, have been employed as catalysts or mediators in various decarboxylative transformations.
In some instances, silver-catalyzed decarboxylative reactions proceed via a radical mechanism. organic-chemistry.orgresearchgate.net For example, the silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids utilizes a silver salt catalyst in the presence of an oxidant to generate alkyl radicals, which are then trapped by a trifluoromethyl source. organic-chemistry.org Similarly, silver-mediated decarboxylative C-S cross-coupling of aliphatic carboxylic acids provides a route to alkyl aryl sulfides under mild conditions. nih.gov
In the context of biaryl synthesis, a palladium/silver co-catalytic system has been developed for the decarboxylative coupling of aromatic carboxylates with aryl triflates. researchgate.netacs.org This system avoids the use of stoichiometric organometallic reagents and allows the reaction to proceed under relatively mild conditions. The silver salt is believed to promote the decarboxylation of the carboxylic acid, forming an organosilver species that then undergoes transmetalation with the palladium catalyst. researchgate.net
Photoreactions of Chloromethyl Alkenyl Ketones with Olefins
This compound has been shown to mediate the photocycloaddition of chloromethyl alkenyl ketones with olefins to produce five- or six-membered cyclic compounds. oup.com This reaction provides a useful method for the construction of cyclic ketones.
The reaction is typically carried out by irradiating a mixture of the chloromethyl alkenyl ketone, the olefin, and a stoichiometric amount of this compound in a suitable solvent like benzene. oup.com The role of AgOTf is believed to be the promotion of a single-electron transfer process upon photoirradiation, initiating a radical cascade that leads to the cyclization product. oup.com The nature of the starting chloromethyl alkenyl ketone can influence the size of the ring formed. For example, the photoreaction of 1-chloro-3-penten-2-one with 2-methyl-2-butene (B146552) in the presence of AgOTf yields a trans-cyclohexanone derivative. oup.com In contrast, the reaction of 1-chloro-4-methyl-3-penten-2-one with olefins gives five-membered cyclopentanone (B42830) derivatives as the major products. oup.com
Table of Reaction Yields for Photoreactions of Chloromethyl Alkenyl Ketones with Olefins oup.com
| Run | Ketone | Olefin | Product | Yield (%) |
| 3 | 1-chloro-3-penten-2-one | 2-methyl-2-butene | trans-3,4,4,5-tetramethylcyclohexanone | 56 |
| 4 | 1-chloro-3-penten-2-one | 2,3-dimethyl-2-butene | 3,3,4,4,5-pentamethylcyclohexanone | 19 |
| 5 | 1-chloro-3-penten-2-one | 2-methylpropene | 3,4,4-trimethylcyclohexanone | 21 |
| 7 | chloromethyl 1-cyclohexenyl ketone | 2,3-dimethyl-2-butene | 3,3,4,4-tetramethyldecalone | 33 |
| 8 | chloromethyl 1-cyclohexenyl ketone | 2-methyl-2-butene | 3,4,4-trimethyl-1-decalone | 25 |
| 9 | chloromethyl 1-cyclohexenyl ketone | 2-methylpropene | trans-4,4-dimethyl-1-decalone | 30 |
| 12 | 1-chloro-4-methyl-3-penten-2-one | 2-methyl-2-butene | isopropylidene cyclopentanone derivative | 77 |
| 13 | 1-chloro-4-methyl-3-penten-2-one | 2,3-dimethyl-2-butene | isopropylidene cyclopentanone derivative | 52 |
Coordination Chemistry of Silver I Trifluoromethanesulfonate Complexes
Formation and Structural Characterization of Silver(I) Triflate Complexes
The formation of silver(I) triflate complexes is typically achieved through the reaction of silver triflate with a stoichiometric amount of the desired ligand in an appropriate solvent. researchgate.netmarquette.edu The resulting complexes exhibit a wide range of coordination geometries and structural motifs, which are heavily influenced by the nature of the donor ligands.
Complexes with Nitrogen-Donor Ligands
Silver(I) triflate readily forms complexes with a variety of nitrogen-donor ligands, leading to diverse structural outcomes. The coordination can involve simple pyridines, bidentate chelators, and more complex scorpionate ligands. For instance, reactions with unidentate and bidentate nitrogen bases have been systematically studied, revealing significant structural divergence. nih.gov
With sterically hindered ligands like 2,4,6-trimethylpyridine (B116444) and quinoline, silver triflate forms 1:2 mononuclear adducts, featuring nearly linear two-coordinate [L₂Ag]⁺ cations. nih.gov In contrast, less hindered pyridines such as pyridine (B92270) itself and 2-methylpyridine (B31789) yield [L₂(Ag(μ-tfs))₂AgL₂] dimers. nih.gov These dimeric structures are characterized by central four- or eight-membered rings formed through bridging triflate anions. nih.gov The coordination behavior is also sensitive to the functional groups on the ligand. With 2-cyanopyridine, a 1:1 adduct is formed (as an acetonitrile (B52724) solvate), while 4-cyanopyridine (B195900) gives a 1:2 adduct; in both cases, the nitrile groups also coordinate weakly. nih.gov Bidentate ligands like 2-acetylpyridine (B122185) can form mononuclear complexes such as [L₂AgOSO₂CF₃]. nih.gov
The use of N-confused C-scorpionate ligands, a class of tris(pyrazolyl)methanes, has also been explored. marquette.edu The reaction of these ligands with silver triflate in 1:1 or 2:1 ratios results in complexes whose molecularity in the solid state—ranging from polymeric to dimeric to monomeric—is directly influenced by the steric bulk of the ligand. marquette.edu For example, 1:1 complexes with bulkier ligands tend to be monomeric, while less sterically demanding ligands can form polymers. marquette.edu
The interaction with 1,3,4-oxadiazole-based ligands further illustrates this diversity. Depending on the ligand structure and the metal-to-ligand ratio, the resulting architectures can range from one-dimensional polymeric chains to complex three-dimensional polymers. nih.gov In one instance, a 1,3,5-tris(5-(methylthio)-1,3,4-oxadiazol-2-yl)benzene ligand acts as a hexadentate linker, binding to six different silver(I) cations to create a 3D polymer where the triflate anion is coordinated to one of the silver centers. nih.gov
Table 1: Silver(I) Triflate Complexes with Nitrogen-Donor Ligands
| Ligand (L) | Stoichiometry (Ag:L) | Resulting Structure | Reference |
| 2,4,6-trimethylpyridine | 1:2 | Mononuclear, linear [L₂Ag]⁺ | nih.gov |
| Quinoline | 1:2 | Mononuclear, linear [L₂Ag]⁺ | nih.gov |
| Pyridine | 1:2 | Dimeric, [L₂(Ag(μ-tfs))₂AgL₂] | nih.gov |
| 2-methylpyridine | 1:2 | Dimeric, [L₂(Ag(μ-tfs))₂AgL₂] | nih.gov |
| Piperidine (B6355638) | 1:1 | Polymeric, single-stranded | nih.gov |
| 2-acetylpyridine | 1:2 | Mononuclear, [L₂AgOSO₂CF₃] | nih.gov |
| Bis(3,5-dimethylpyrazol-1-yl)methyl-N-tosyl pyrazole (B372694) (TsL*) | 1:1 | Monomeric | marquette.edu |
| 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | 1:2 | 1D Polymeric chain, {Ag₄(L)₄₄}ₙ | nih.gov |
| 1-allyl-1,2,3-triazole | 1:1 | Polymeric chain via π,σ-bridging | researchgate.net |
Complexes with Phosphorus-Donor Ligands
Phosphine (B1218219) ligands are widely used in coordination chemistry, and their complexes with silver(I) triflate are well-documented. researchgate.net Reactions of silver triflate with both monodentate and bidentate phosphines have been investigated. researchgate.net For example, reacting silver triflate with one or two equivalents of triphenylphosphine (B44618) (PPh₃) yields the corresponding 1:1 and 2:1 complexes, [(Ph₃P)Ag(SO₃CF₃)] and [(Ph₃P)₂Ag(SO₃CF₃)], respectively. researchgate.net
The solid-state structures of these complexes often feature dimeric arrangements where triflate ions bridge two silver centers. researchgate.netresearchgate.net This is observed for the 1:1 complexes with triphenylphosphine, bis(diphenylphosphino)methane (B1329430) (dppm), and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which form [(L)Ag(μ-OTf)]₂ dimers. researchgate.net However, ligands with longer backbones, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can lead to dimeric structures, like [Ag(dppp)]₂²⁺, where the phosphine ligand itself bridges the two silver ions and the triflate anions act as outer-sphere counterions. researchgate.net The coordination of silver(I) by phosphines has been extensively studied, and the resulting structures are known to be quite labile and fluxional in solution. researchgate.net
Table 2: Silver(I) Triflate Complexes with Phosphorus-Donor Ligands
| Ligand (L) | Stoichiometry (Ag:L) | Resulting Structure | Reference |
| Triphenylphosphine (PPh₃) | 1:1 | Dimeric, [(L)Ag(μ-OTf)]₂ | researchgate.net |
| Triphenylphosphine (PPh₃) | 1:2 | Monomeric, [(L)₂Ag(OTf)] | researchgate.net |
| bis(diphenylphosphino)methane (dppm) | 1:1 | Dimeric, [(L)Ag(μ-OTf)]₂ | researchgate.net |
| 1,2-bis(diphenylphosphino)ethane (dppe) | 1:1 | Dimeric, [(L)Ag(μ-OTf)]₂ | researchgate.net |
| 1,3-bis(diphenylphosphino)propane (dppp) | 1:1 | Dimeric, [Ag(L)]₂²⁺(OTf⁻)₂ | researchgate.net |
Complexes with Mixed Chalcogen Ligands
The coordination chemistry of silver(I) triflate extends to ligands containing mixed chalcogen donor atoms (S, Se, Te). A comparative structural study of complexes formed between silver triflate and mixed chalcogen-donor acenaphthene (B1664957) ligands Acenap[EPh][E'Ph] (where E/E' = S, Se, Te) has been conducted. mdpi.comdntb.gov.ua These reactions, typically run in a 1:1 ratio of silver to ligand, produce a variety of coordination complexes whose structures are influenced by the nature of the chalcogen atoms and the coordinating ability of the triflate anion. mdpi.comdntb.gov.ua
For example, the reaction of AgOTf with Acenap[SePh][SPh] (L1), Acenap[TePh][SPh] (L2), and Acenap[TePh][SePh] (L3) in dichloromethane (B109758) leads to the formation of distinct silver(I) coordination complexes. mdpi.com The structural characterization of these compounds, often accomplished through multinuclear NMR, mass spectrometry, and single-crystal X-ray diffraction, provides insight into the bonding preferences and resulting supramolecular assemblies. mdpi.com In a related system involving a 1,3,5-tris(5-(methylthio)-1,3,4-oxadiazol-2-yl)benzene ligand, it was noted that the sulfur atoms were not involved in coordination to the silver(I) center, with the metal instead binding to the nitrogen atoms of the oxadiazole rings and the triflate anion. nih.gov
Table 3: Silver(I) Triflate Complexes with Mixed Chalcogen Ligands
| Ligand (L) | Stoichiometry (Ag:L) | Solvent | Reference |
| Acenap[SePh][SPh] | 1:1 | Dichloromethane | mdpi.com |
| Acenap[TePh][SPh] | 1:1 | Dichloromethane | mdpi.com |
| Acenap[TePh][SePh] | 1:1 | Dichloromethane | mdpi.com |
Supramolecular Assembly and Structural Diversity
The d¹⁰ electronic configuration of the silver(I) ion imparts significant stereochemical flexibility, allowing for a variety of coordination numbers and geometries. This flexibility, combined with the weakly coordinating nature of the triflate anion, facilitates the formation of diverse supramolecular assemblies, including monomeric, dimeric, and polymeric architectures. mdpi.com
Monomeric, Dimeric, and Polymeric Architectures
The final structure of a silver(I) triflate complex is a delicate balance of factors including the ligand-to-metal ratio, ligand sterics, and the coordinating potential of the anion and solvent.
Monomeric Complexes : These are often formed with bulky ligands that sterically hinder the formation of extended structures. For example, the 1:2 complexes with 2,4,6-trimethylpyridine are mononuclear, and the 1:1 complex with the bulky N-confused scorpionate ligand TsL* is also monomeric. marquette.edunih.gov In some cases, the triflate anion coordinates directly to the silver center, as seen in [L₂AgOSO₂CF₃] with 2-acetylpyridine as the ligand. nih.gov
Dimeric Complexes : Dimerization is a common motif, often facilitated by bridging ligands or bridging triflate anions. The reaction of AgOTf with pyridine or 2-methylpyridine results in dimers where two silver centers are bridged by two triflate anions. nih.govresearchgate.net Similarly, several phosphine complexes, such as those with PPh₃ and dppe, form triflate-bridged dimers. researchgate.net In other cases, the organic ligand itself acts as the bridge between two metal centers, forming metallocycles. researchgate.net
Polymeric Architectures : Polymeric structures arise when ligands can bridge multiple silver centers, leading to one-, two-, or three-dimensional networks. The 1:1 adduct of AgOTf with piperidine forms a single-stranded polymer with bridging triflate anions. nih.gov Ligands based on 1,3,4-oxadiazoles have proven particularly effective at generating coordination polymers, with examples of both 1D and 3D networks being reported. nih.gov The 1:1 complex with 1-allyl-1,2,3-triazole also forms infinite polymeric chains. researchgate.net The addition of a second coordinating ligand, such as trimethylphosphine, to a system that would otherwise form a polymer can inhibit polymerization, leading to a dimeric structure instead. rsc.org
Factors Influencing Molecularity in Solid-State Structures
Several key factors govern whether a silver(I) triflate complex will adopt a monomeric, dimeric, or polymeric structure in the solid state.
Steric Hindrance : The steric bulk of the ligand is a primary determinant. marquette.edu Larger, more sterically demanding ligands tend to favor lower coordination numbers and monomeric structures by preventing the close approach required for polymerization. marquette.edu
Ligand Bite Angle and Flexibility : For chelating or bridging ligands, the bite angle and the flexibility of the ligand backbone are crucial. researchgate.net Ligands like dppp (B1165662) with a flexible backbone can bridge two silver ions to form discrete dimers, while more rigid, linear ligands are more likely to propagate into polymeric chains. researchgate.netmdpi.com
Counterion Coordination : The triflate anion can act as a non-coordinating counterion, a monodentate ligand, or a bridging ligand. researchgate.netnih.gov Its role is often dictated by the other ligands present. When strong, bulky donor ligands saturate the silver(I) coordination sphere, the triflate often remains as a free anion. researchgate.net In complexes with less steric hindrance, it can coordinate, often leading to dimeric or polymeric structures through bridging. nih.gov The choice of counterion can be critical; replacing triflate with smaller anions like BF₄⁻ can lead to different, non-isostructural architectures. mdpi.com
Solvent Effects : The crystallization solvent can be incorporated into the final structure or influence the packing arrangement. nih.govmdpi.com The stepwise removal of solvent from a crystal lattice can induce phase transitions and promote different intermolecular interactions, altering the final supramolecular assembly. nih.gov
Analysis of Argentophilic Contacts
In several silver(I) triflate complexes, the presence of argentophilic contacts has been crystallographically confirmed. For instance, studies on complexes with specific nitrogen-containing ligands have revealed the formation of argentophilic dimers with Ag⁺—Ag⁺ distances of 3.1664(5) Å and 3.231(3) Å. acs.org In another case, these interactions extend to form an argentophilic polymer, with Ag⁺—Ag⁺ distances of 3.3314(7) and 3.3526(8) Å. acs.org The formation of these structures is not solely dependent on the primary ligands but also on the interplay with other non-covalent forces. A complex involving 3-aminomethylpyridine and a bipyridyl ligand was found to be polymeric in nature specifically due to these closed-shell Ag-Ag interactions, which hold the monomeric units together. nih.gov Similarly, weak Ag···Ag interactions are noted as a feature in various coordination polymers. researchgate.net In a notable example within a dimeric carboxylate complex, an exceptionally short Ag-Ag distance of 2.854(1) Å was observed, highlighting the strength these interactions can achieve. semanticscholar.org
Table 1: Examples of Argentophilic (Ag···Ag) Interactions in Silver(I) Complexes
| Complex Type | Ag···Ag Distance (Å) | Structural Motif | Reference |
|---|---|---|---|
| Argentophilic Dimer | 3.1664(5) | Dimer | acs.org |
| Argentophilic Dimer | 3.231(3) | Dimer | acs.org |
| Argentophilic Polymer | 3.3314(7) | Polymer | acs.org |
| Argentophilic Polymer | 3.3526(8) | Polymer | acs.org |
| Dimeric Carboxylate Complex | 2.854(1) | Dimer | semanticscholar.org |
Intermolecular Interactions: π–π Stacking, CH–π, and Anion–π Interactions
The crystal packing of silver(I) trifluoromethanesulfonate (B1224126) complexes is heavily influenced by a variety of non-covalent interactions beyond argentophilic contacts. These include π–π stacking, CH–π, and anion–π interactions, which work in concert to build complex supramolecular architectures. sciensage.info
π–π Stacking: This interaction occurs between aromatic rings of the ligands. In a silver(I) complex with 2,4,6-trimethoxy-1,3,5-triazine, strong π–π interactions between the triazine planes of adjacent ligand molecules contribute to the formation of a 1D stepped framework. researchgate.net Pi-stacking is also a prominent feature in complexes involving ligands like 3-aminomethylpyridine. nih.gov
CH–π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor to the electron cloud of a π-system. They are recognized as a significant force in directing the extended structures of silver complexes, often working alongside other weak interactions to stabilize the crystal lattice. sciensage.info
Anion–π Interactions: This less conventional, non-covalent force involves an attractive interaction between an anion and the electron-deficient face of a π-system. sciensage.infonih.gov The triflate anion can participate in such interactions with the aromatic rings of the organic ligands. In the solid state, these anion-π interactions play a dominant role in shaping the extended structures. sciensage.info For example, in a silver(I) complex with 2,4,6-triphenyl-1,3,5-triazine, the triflate ions are arranged between mononuclear complex cations, influencing the herringbone-like molecular packing. researchgate.net The interplay between anions and π-systems is crucial in anion recognition and the design of complex supramolecular systems. sciensage.info
The combination of these varied intermolecular forces allows for the creation of diverse and intricate solid-state structures from silver(I) trifluoromethanesulfonate precursors. sciensage.info
Ligand Coordination Modes and Geometries
The coordination chemistry of silver(I) is remarkably diverse, a characteristic attributed to the d¹⁰ electronic configuration which imparts little stereochemical preference. mdpi.comnih.gov This flexibility allows for a wide range of coordination numbers and geometries, significantly influenced by the steric and electronic properties of the ligands and the coordinating ability of the counter-anion, such as triflate. mdpi.comresearchgate.net
Variability in Silver(I) Coordination Number and Geometry (2-8)
Silver(I) complexes exhibit a broad spectrum of coordination numbers, commonly ranging from 2 to 8. mdpi.comresearchgate.netsemanticscholar.org This adaptability leads to a variety of coordination geometries. wikipedia.org
Coordination Number 2: This is common for Ag(I), typically resulting in a linear geometry, as seen in the classic example of [Ag(NH₃)₂]⁺. youtube.com
Coordination Number 3: While less common, this coordination number can lead to trigonal planar or, more rarely, T-shaped geometries. researchgate.net
Coordination Number 4: This is frequently observed, with two primary geometries possible: tetrahedral and square planar. Tetrahedral geometry is more common for Ag(I). researchgate.net
Higher Coordination Numbers (5-8): Five- and six-coordinate silver complexes are considered sparse, but have been synthesized through deliberate ligand design. nih.gov Reported examples include distorted trigonal-bipyramidal (5-coordinate) and octahedral (6-coordinate) geometries. researchgate.netnih.gov Even seven- and eight-coordinate complexes are known. semanticscholar.org
Table 2: Common Coordination Numbers and Geometries for Silver(I)
| Coordination Number | Typical Geometry | Reference |
|---|---|---|
| 2 | Linear | researchgate.net |
| 3 | Trigonal Planar, T-shaped | researchgate.net |
| 4 | Tetrahedral, Square Planar | researchgate.net |
| 5 | Trigonal Bipyramidal, Square Pyramidal | researchgate.netnih.gov |
| 6 | Octahedral | researchgate.netnih.gov |
| 7 | (Various) | semanticscholar.org |
| 8 | (Various) | semanticscholar.org |
This geometric flexibility allows silver(I) trifluoromethanesulfonate to be a versatile precursor in the synthesis of coordination compounds with tailored structures and properties. mdpi.com
Impact of Ligand Sterics on Coordination Environment
The steric bulk of the ligands coordinated to a silver(I) center has a profound effect on the resulting complex's properties, including its coordination number and molecularity. nih.govacs.org By systematically modifying the steric hindrance of ligands, it is possible to control the architecture of the final assembly.
Research on silver(I) trifluoromethanesulfonate complexes with C-scorpionate ligands demonstrated this principle clearly. As the steric bulk of the ligand increased, the molecularity of the complexes in the solid state transitioned from polymeric to dimeric, and ultimately to monomeric structures. nih.govacs.org For instance, with less bulky ligands, extended polymeric chains are favored, whereas very bulky ligands prevent polymerization, isolating individual monomeric units. nih.gov
Similarly, studies with N-heterocyclic carbene (NHC) ligands show that tuning their properties by adding different alkyl groups can alter the stability and lipophilicity of the resulting silver complexes. mdpi.com The steric hindrance can also influence which potential donor atoms on a ligand bind to the metal. In one case, the larger steric bulk of a silver complex compared to its free ligand resulted in different binding sites being utilized. nih.gov In complexes with two ligand-to-metal ratios, such as Ag(L)₂, derivatives with sterically demanding ligands were four-coordinate, but a potentially coordinating part of the ligand was prevented from binding to the silver center. nih.govacs.org
Role of the Triflate Anion as a Coordinating Ligand
The trifluoromethanesulfonate (CF₃SO₃⁻ or OTf⁻) anion is often described as a weakly or moderately coordinating anion. rsc.orgnih.govacs.org Its role in silver(I) complexes is versatile; it can act as a non-coordinating counter-ion, simply balancing the charge of a cationic silver complex, or it can directly participate in the coordination sphere of the metal. rsc.orgnih.gov
The coordinating behavior of the triflate anion is highly dependent on the nature of the other ligands present and the reaction conditions.
Non-coordinating: In the presence of strongly binding ligands that saturate the coordination sphere of the silver(I) ion, the triflate anion may remain unbound in the crystal lattice. rsc.org
Coordinating (Monodentate and Polydentate): In many cases, the triflate anion coordinates to the silver center through one or more of its oxygen atoms. It has been observed to adopt a range of binding modes, including monodentate, bis-monodentate, and even tris-monodentate. rsc.org
Bridging Ligand: The triflate anion can also act as a bridging ligand between two silver(I) centers. This has been observed in dimeric phosphine complexes and can lead to the formation of extended networks, such as an unusual 2-D network bridged entirely by triflate anions. rsc.orgresearchgate.net
The ability of the triflate anion to be displaced from the coordination sphere by other Lewis bases is a key aspect of its chemistry. nih.govacs.org This lability makes silver triflate a useful precursor for generating cationic complexes, where the triflate is pushed into an outer-sphere, non-coordinating role upon the addition of a suitable bidentate or stronger-binding ligand. nih.gov
Applications of Silver Trifluoromethanesulfonate in Materials Science and Interdisciplinary Fields
Advanced Materials Development
Silver triflate is instrumental in the synthesis and modification of various materials, leading to enhanced properties and novel functionalities. Its applications span from electronics to specialized industrial processes.
Preparation of Conductive Polymers and Nanocomposites
Silver trifluoromethanesulfonate (B1224126) serves as a crucial component in the creation of conductive polymers and nanocomposites. It can act as a dopant or a precursor for in-situ generation of conductive silver nanoparticles within a polymer matrix.
Research has demonstrated the in-situ formation of well-dispersed silver nanoparticles in insulating polymer matrices like poly(aryl ether)s (PAEs). acs.org In this process, PAEs containing an oxadiazole moiety exhibit a selective interaction with silver ions from silver triflate. acs.org Subsequent exposure to a reducing agent, such as hydrazine (B178648) vapor, induces the nucleation of silver ions into nanoparticles. acs.org The introduction of bulky monomers, like triptycene, into the polymer backbone creates a highly porous matrix that effectively prevents the aggregation of the newly formed silver nanoparticles. acs.org This method provides a straightforward approach to preparing robust metal nanoparticle-polymer composites with a controlled distribution of uniformly sized particles, which is critical for applications in electronics and catalysis. acs.org
Fabrication of Thin Film Electrodes
The fabrication of thin film electrodes is another area where silver trifluoromethanesulfonate has found significant application. Metallic silver thin films are highly desirable for their electrical conductivity and are used in a variety of electronic and optoelectronic devices. qu.edu.qa
Aerosol-assisted chemical vapor deposition (AACVD) is a technique that utilizes silver triflate to produce reflective silver thin film electrodes. qu.edu.qaresearchgate.net In this process, a solution of silver triflate in a solvent like methanol (B129727) is aerosolized and deposited onto a substrate under controlled atmospheric conditions. qu.edu.qa The thermal stability of silver triflate allows for deposition at elevated temperatures, leading to high growth rates of the silver film. qu.edu.qaresearchgate.net The thickness of the resulting film, which can range from 170 to 240 nm, directly influences the nanocrystallite diameter, surface texture, electrical resistivity, and optical reflectivity of the electrode. qu.edu.qaresearchgate.net This method offers a significant advantage over many previously reported processes for creating silver thin films on non-metallic substrates. qu.edu.qa
| Property | Value Range | Influencing Factor |
| Film Thickness | 170 - 240 nm | Deposition Time |
| Electrical Resistivity | 2.8 x 10⁰ - 5.0 x 10⁻⁵ Ω cm | Nanocrystallite Diameter |
| Specular Optical Reflectance | 3% - 11% | Nanocrystallite Size |
| Maximum Growth Rate | 11 nm min⁻¹ | Deposition Temperature |
Formation of Reflective Layers in Optoelectronic Stacks
In the field of optoelectronics, this compound is used to create highly reflective layers, which are essential components in devices like vertical light-emitting diodes (VLEDs). researchgate.netscispace.com The performance of such devices can be significantly enhanced by incorporating a highly reflective metallic mirror. scispace.com
The same aerosol-assisted chemical vapor deposition (AACVD) process used for thin film electrodes can be employed to form these reflective layers. qu.edu.qaresearchgate.net The self-metallization of silver triflate during the deposition process results in the formation of a metallic silver film that serves as a reflective layer in optoelectronic stacks. qu.edu.qaresearchgate.net The ability to control the surface texture and optical reflectivity by adjusting the deposition parameters is crucial for optimizing the light extraction efficiency in these devices. qu.edu.qa Research has shown that increased nanocrystallite size in the silver film can reduce specular optical reflectance. qu.edu.qa
Synthesis of Polyurethanes with Enhanced Separation Properties
This compound plays a key role in the development of advanced polyurethane membranes with enhanced separation properties, particularly for olefin/paraffin mixtures, a critical process in the chemical industry. researchgate.net This separation is traditionally energy-intensive, and facilitated transport membranes offer a promising alternative. researchgate.net
These membranes incorporate carrier agents within the polymer matrix that reversibly interact with the double bond of the olefin molecule, thereby increasing both its permeability and selectivity. researchgate.net Studies have shown that polyurethane membranes containing silver triflate as the carrier agent exhibit superior performance in the separation of propylene (B89431) and propane. researchgate.net These membranes have achieved an ideal selectivity of 10 and a propylene permeability of 188 Barrer. researchgate.net The triflate salt proved to be a more efficient carrier agent compared to other silver salts, leading to the best separation performance. researchgate.net This facilitated transport mechanism is based on the reversible coordination of the silver ions with the olefin molecules. nih.govelsevierpure.com
| Membrane Composition | Target Separation | Achieved Selectivity | Propylene Permeability (Barrer) |
| Polyurethane with Silver Triflate | Propylene/Propane | 10 | 188 |
Polyethylene (B3416737) Oxide-Silver Triflate Composites for Sensor Applications
Composite materials made from polyethylene oxide (PEO) and this compound are being extensively researched for their potential in various applications, including sensors. nih.gov The interaction between PEO and silver triflate can be tailored to produce materials with unique structural and electrical properties.
By dissolving both PEO and silver triflate in a common solvent like formic acid and then drop-casting the solution, nanocomposites with varying morphologies can be fabricated. The concentration of the silver triflate salt in the initial solution dictates the final structure, which can range from well-defined microcrystals to amorphous nanofibers. Nanocomposite films created from a 1:1 molar ratio of PEO-unit to Ag+ ions result in self-assembled nanofibrillar structures. These structures not only exhibit good electrical conductivity but also show highly repeatable sensitivity to humidity, making them excellent candidates for humidity sensor applications.
Precursor Chemistry for Nanomaterials and Thin Films
This compound is a valuable precursor in the synthesis of nanomaterials and the deposition of thin films due to its favorable chemical properties. acs.orgqu.edu.qa Its thermal stability and solubility make it an ideal starting material for various deposition techniques. qu.edu.qa
As discussed previously, silver triflate is used in aerosol-assisted chemical vapor deposition (AACVD) to produce metallic silver thin films. qu.edu.qaresearchgate.net The compound undergoes self-metallization during the process, decomposing to form pure silver. qu.edu.qa This allows for the growth of films at higher temperatures compared to other silver precursors, resulting in faster deposition rates. qu.edu.qa
Furthermore, silver triflate is employed in the synthesis of silver nanoparticle-polymer composites. acs.org It provides a soluble source of silver ions that can be uniformly dispersed within a polymer matrix. acs.org A subsequent chemical reduction step then converts these ions into silver nanoparticles, with the polymer matrix preventing their aggregation. acs.org This demonstrates the role of silver triflate as a precursor that enables the controlled, in-situ synthesis of nanomaterials within a host material. acs.org
Solid-State Mechanochemistry Applications
Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a pathway to solvent-free and highly efficient synthesis. This compound plays a key role in these solid-state reactions, particularly in the synthesis of complex organometallic compounds.
This compound is instrumental in the solvent-less, solid-state synthesis of high-value organometallic complexes, such as tris-cyclometalated iridium(III) complexes. nih.gov Research has detailed a two-step mechanochemical protocol where iridium(III) chloride hydrate (B1144303) is first reacted with a ligand, followed by a silver-triflate-mediated ligand exchange to yield the final complex. nih.gov This solid-state strategy represents a significant advancement over traditional solution-based methods, which often require long reaction times and generate substantial solvent waste. nih.gov The mechanochemical approach is not only faster but also aligns with the principles of green chemistry by minimizing waste. nih.gov
A primary application of this compound in both solution and solid-state chemistry is to facilitate ligand exchange by abstracting halide ligands. researchgate.net The triflate anion is a very poor ligand, making its replacement by other ligands thermodynamically favorable.
In the context of mechanochemistry, this process is dramatically accelerated. For the synthesis of tris-cyclometalated iridium(III) complexes, the silver triflate-mediated ligand exchange step can be completed in as little as 90 minutes. nih.gov This is a stark contrast to the conventional solution-based method, which typically requires 48 hours to achieve the same transformation. nih.gov The use of silver triflate was found to be essential for the high efficiency of this rapid, solid-state reaction. nih.gov
Table 2: Comparison of Synthesis Methods for Tris-Cyclometalated Iridium(III) Complexes
| Parameter | Mechanochemical (Solid-State) Method | Conventional Solution-Based Method | Reference |
|---|---|---|---|
| Environment | Solvent-less | Requires solvent | nih.gov |
| Key Reagent for 2nd Step | This compound (AgOTf) | This compound (AgOTf) | nih.gov |
| Reaction Time (2nd Step) | ~90 minutes | ~48 hours | nih.gov |
| Efficiency | Rapid and efficient | Slow | nih.gov |
Environmental Chemistry Applications
The role of silver compounds in environmental chemistry is primarily focused on the catalytic and photocatalytic properties of silver nanoparticles for remediation purposes.
Silver nanoparticles (AgNPs) are recognized for their potential in treating wastewater by catalytically degrading organic pollutants, such as synthetic dyes from the textile industry. nih.govnanobioletters.com The high surface area of AgNPs enhances their catalytic and photocatalytic activity, allowing for the rapid oxidation of contaminants under UV or solar irradiation. nanobioletters.comnih.gov
The process involves the generation of reactive oxygen species on the nanoparticle surface, which then break down complex organic molecules into simpler, less harmful substances. nanobioletters.com Studies have shown that AgNPs, often synthesized from precursors like silver nitrate (B79036), can effectively degrade dyes like Victoria blue, methylene (B1212753) blue, and methyl orange. nanobioletters.comnih.gov The efficiency of degradation can be very high, with reports of up to 95-99% removal of certain dyes. nanobioletters.comnih.gov While this compound can serve as a precursor for silver ions to create such nanoparticles, the direct catalytic application described in wastewater treatment literature centers on the activity of the resulting silver nanoparticles themselves, rather than the salt. nih.gov
Applications in Medicinal Chemistry (Synthetic Focus)
Synthesis of Pharmaceutical Intermediates and Scaffolds
The construction of novel heterocyclic scaffolds is a cornerstone of drug discovery. Silver triflate has proven instrumental in catalyzing a variety of cyclization and multicomponent reactions to generate diverse molecular frameworks with potential biological activity.
Research has demonstrated the efficacy of AgOTf in one-pot, three-component coupling reactions. For instance, it can catalyze the reaction between aldehydes, N-methylanilines, and indoles to produce a series of 3-aminoalkylated indoles, a scaffold of interest for developing new antibacterial agents. nih.gov
In another significant application, silver(I) triflate is used to catalyze the post-Ugi assembly of pyrazolo[1,5-a] wechemglobal.combeilstein-journals.orgdiazepine (B8756704) scaffolds. beilstein-journals.orgnih.gov This process involves an initial Ugi four-component reaction to create a pyrazole-tethered propargylamide, which then undergoes a silver-catalyzed intramolecular heteroannulation. beilstein-journals.orgnih.gov The silver catalyst activates the alkyne bond, facilitating a 7-endo-dig nucleophilic attack from the pyrazole (B372694) nitrogen to form the seven-membered diazepine ring with high efficiency. beilstein-journals.org This method is noted for its operational simplicity and tolerance for a wide range of substituents, offering a diversity-oriented approach to novel scaffolds. beilstein-journals.orgnih.gov
Furthermore, silver triflate, in conjunction with triflic anhydride (B1165640) (Tf₂O), promotes a domino reaction of 2-alkynylbenzaldoximes with amides to afford acylated 1-aminoisoquinolines. rsc.orgresearchgate.net These structures are recognized as biologically active, and this synthetic route provides access to them in yields of up to 98%. rsc.orgresearchgate.net Silver triflate's role is crucial in catalyzing the cyclization cascade that forms the isoquinoline (B145761) core. rsc.org
The synthesis of other heterocyclic systems, such as isocoumarins and γ-lactones, has also been achieved using silver triflate-based catalytic systems. rsc.orgrsc.org It can be used with p-toluenesulfonic acid (p-TSA) to catalyze the cyclization of 2-alkynylbenzoates into 3-substituted isocoumarins with high regioselectivity under mild conditions. rsc.org Additionally, AgOTf can promote both the double-bond isomerization of unsaturated fatty acids and the subsequent intramolecular cyclization to yield γ-lactones. rsc.orgresearchgate.net These examples highlight the broad utility of silver triflate in generating core structures that are pivotal for the development of new therapeutic agents. wechemglobal.com
Table 1: this compound in the Synthesis of Pharmaceutical Scaffolds
| Scaffold | Synthetic Method | Key Reactants | Catalyst System | Reported Yield | Source(s) |
|---|---|---|---|---|---|
| 3-Aminoalkylated Indoles | Three-component coupling | Aldehydes, N-methylanilines, indoles | AgOTf | Good | nih.gov |
| Pyrazolo[1,5-a] wechemglobal.combeilstein-journals.orgdiazepines | Post-Ugi intramolecular heteroannulation | Pyrazole-tethered propargylamides | AgOTf | Up to 98% | beilstein-journals.orgnih.gov |
| Acylated 1-Amino-isoquinolines | Domino reaction/cyclization | 2-Alkynylbenzaldoximes, amides | AgOTf / Tf₂O | Up to 98% | rsc.orgresearchgate.net |
| 3-Substituted Isocoumarins | Intramolecular cyclization | 2-Alkynylbenzoates | AgOTf / p-TSA | Good to Excellent | rsc.org |
| γ-Lactones | Isomerization-lactonization | Unsaturated fatty acids | AgOTf | Good | rsc.orgresearchgate.net |
Preparation of Radiopharmaceutical Compounds (e.g., [11C]methyl triflate)
In the field of nuclear medicine and positron emission tomography (PET), the short-lived radioisotope carbon-11 (B1219553) (¹¹C, half-life ≈ 20 minutes) is frequently used to label molecules for in vivo imaging. The introduction of a [¹¹C]methyl group is a common strategy for radiolabeling. While [¹¹C]methyl iodide ([¹¹C]CH₃I) is a primary precursor for this purpose, its reactivity is sometimes insufficient for labeling sensitive substrates under the rapid, high-yield conditions required for radiopharmaceutical production. scispace.com
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a significantly more powerful methylating agent than [¹¹C]methyl iodide, enabling radiomethylations under milder conditions and often with higher efficiency. scispace.comumich.edu this compound is the key reagent for the synthesis of [¹¹C]methyl triflate from its iodide precursor. scispace.comnih.govosti.gov
The synthesis is elegantly simple and rapid, which is crucial given the short half-life of carbon-11. scispace.com Gaseous [¹¹C]methyl iodide, produced in a cyclotron, is passed through a heated column containing this compound adsorbed onto a solid support, typically graphitized carbon. scispace.comnih.govosti.gov The silver triflate readily abstracts the iodide from [¹¹C]methyl iodide, forming insoluble silver iodide and releasing the highly reactive [¹¹C]methyl cation, which immediately combines with the triflate anion to yield [¹¹C]methyl triflate. wikipedia.org This conversion is instantaneous and essentially quantitative. scispace.com
Table 2: Synthesis of [¹¹C]Methyl Triflate
| Product | Precursor | Reagent | Support | Conditions | Source(s) |
|---|---|---|---|---|---|
| [¹¹C]Methyl triflate | [¹¹C]Methyl iodide | This compound | Graphitized Carbon | 200 °C, Nitrogen carrier gas | scispace.comnih.govosti.gov |
This on-line conversion method allows radiochemists to seamlessly integrate the production of the more reactive [¹¹C]methyl triflate into existing [¹¹C]methyl iodide synthesis setups, providing a powerful alternative for labeling complex biomolecules for PET imaging without adding significant time or complexity to the process. scispace.com
Advanced Analytical Techniques in Silver Trifluoromethanesulfonate Research
Diffraction Techniques for Solid-State Structures
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. For silver trifluoromethanesulfonate (B1224126), SCXRD has been instrumental in providing a detailed picture of its solid-state structure.
Research has successfully characterized the crystal structure of silver trifluoromethanesulfonate for the first time, revealing significant details about its atomic arrangement. researchgate.net The analysis showed that AgOTf crystallizes in the hexagonal system within the R-3 space group. researchgate.net The structure is characterized by infinite layers composed of edge-sharing [AgO₆] octahedra, with the triflate (OTf⁻) anions positioned above and below the centers of the hexagonal arrangements of these octahedra. researchgate.net This technique not only confirms the connectivity of the silver cation and the trifluoromethanesulfonate anion but also provides precise bond lengths and angles, offering insights into the nature of the coordinative interactions within the crystal lattice. SCXRD is also fundamental in characterizing the structures of more complex coordination compounds and organometallic complexes synthesized using AgOTf as a precursor. samaterials.com
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | R-3 |
| Unit Cell Dimension (a) | 5.312(3) Å |
| Unit Cell Dimension (b) | 5.312(3) Å |
| Unit Cell Dimension (c) | 32.66(2) Å |
| Measurement Temperature | 100 K |
Data sourced from research on the crystal and electronic structure of Ag(I)(SO₃)R (R = F, CF₃) Lewis acids. researchgate.net
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
In practice, a PXRD pattern is recorded from a powdered sample of AgOTf and compared to a reference pattern. This reference can be generated from the single-crystal structure data, such as that found in the Powder Diffraction File™ (PDF) database. The positions and relative intensities of the diffraction peaks in the experimental pattern must match the reference pattern to confirm the material's identity and crystalline phase. For AgOTf, the PXRD pattern would be expected to show peaks consistent with its known hexagonal crystal structure. researchgate.net Any additional peaks would indicate the presence of impurities or different crystalline phases. The technique is thus a crucial quality control step in the production and use of this compound powder.
Mass Spectrometry for Molecular Species Identification
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is essential for identifying the molecular species present in a sample, confirming molecular weights, and deducing structural information from fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing thermally labile and polar molecules, including metal complexes. In the context of this compound research, ESI-MS is used to characterize the compound itself and, more frequently, the complexes formed from it.
Studies on metal triflates have shown that using nitromethane (B149229) as the solvent can yield useful electrospray mass spectra. researchgate.net For certain metal triflate complexes, the addition of a strong Lewis base, such as triphenylphosphine (B44618) oxide (TPPO), is necessary to displace the triflate anion and generate stable, observable ions in the positive ion mode. researchgate.net Research on silver(I) complexes derived from AgOTf and scorpionate ligands has utilized ESI-MS to identify the various species present in solution. researchgate.net The resulting spectra clearly show ions corresponding to the silver cation complexed with one or more ligand molecules.
Table 2: ESI-MS Data for Silver(I) Complexes with a Nitrogen-Confused Scorpionate Ligand (HL)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 535 | 57 | [Ag(HL)₂]⁺ |
| 362 | 5 | [Ag(HL)(CH₃CN)]⁺ |
| 321 | 100 | [Ag(HL)]⁺ |
Data obtained from the characterization of silver(I) trifluoromethanesulfonate complexes. researchgate.net
Chromatographic Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analytes.
Gas-Liquid Chromatography (GLC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. In a specialized application known as argentation chromatography, silver salts are used to enhance the separation of unsaturated hydrocarbons. This compound, as a soluble source of silver ions, is suitable for this purpose. researchgate.net
The principle of this method relies on the reversible formation of charge-transfer complexes between the silver(I) ions and the π-electrons of double or triple bonds in hydrocarbons. In GLC, a stationary phase is coated with a silver salt. When a mixture of hydrocarbons is passed through the column, unsaturated compounds interact with the silver ions and are retained longer than their saturated counterparts. The strength of this interaction depends on the number, geometry (cis vs. trans), and steric hindrance of the double bonds, allowing for the effective separation of complex hydrocarbon mixtures, including isomers that are difficult to resolve by other means.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity and stoichiometry.
In research involving this compound, elemental analysis is routinely performed on the resulting coordination complexes to confirm that the proposed molecular formula is correct. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected formula. A close match between the found and calculated values provides strong evidence for the successful synthesis of the target compound with the correct stoichiometry.
Table 3: Elemental Analysis Data for Silver(I) Trifluoromethanesulfonate Complexes
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₁₅H₁₈N₆AgF₃O₃S | C | 34.17 | 34.20 |
| H | 3.44 | 3.37 | |
| N | 15.94 | 15.81 | |
| C₁₈H₁₈N₆F₃MnO₆S | C | 38.72 | 38.59 |
| H | 3.25 | 3.62 | |
| N | 15.05 | 15.01 |
Data from a study on the reaction chemistry of silver(I) trifluoromethanesulfonate complexes. researchgate.net
Emerging Research Frontiers and Future Directions
Development of Greener Synthesis Methods for Silver Trifluoromethanesulfonate (B1224126)
Traditional synthesis methods for silver trifluoromethanesulfonate, while effective, often involve multiple steps and the use of hazardous reagents. An early method involved the reaction of the barium salt of trifluoromethanesulfonic acid with sulfuric acid, followed by neutralization with silver carbonate, yielding the product in 95% yield. wikipedia.org An improved method reacts dilute trifluoromethanesulfonic acid with silver(I) oxide, achieving a 98% yield. wikipedia.org Another approach involves the slow addition of silver carbonate to trifluoromethanesulfonic acid in a solution of 1,1,2-trichloro-1,2,2-trifluoroethane and water. prepchem.com
In the pursuit of more environmentally benign processes, researchers are focusing on developing greener synthesis methods. These emerging techniques aim to reduce waste, minimize energy consumption, and utilize less hazardous starting materials.
Recent advancements include the use of microwave-assisted and ultrasound-assisted synthesis . wechemglobal.com These methods can significantly accelerate reaction rates, leading to shorter synthesis times compared to traditional heating methods. wechemglobal.com For instance, microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes, while also producing more uniform and higher purity this compound crystals. wechemglobal.com
Another innovative and greener approach involves using silver fluoride (B91410) as a raw material and a trifluoromethylthio ester as the trifluoromethylthio source . This method is advantageous due to the use of readily available and less expensive starting materials, which can significantly lower the production cost. The reaction conditions are mild, making the process simpler and safer for potential industrial-scale production. Furthermore, this method boasts a high utilization rate of silver atoms, thereby reducing waste and enhancing its environmental friendliness.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Advantages |
|---|---|---|
| Traditional Method | Trifluoromethanesulfonic acid, Silver Carbonate/Silver(I) Oxide | High yields (95-98%) |
| Microwave-Assisted Synthesis | Not specified | Reduced reaction time, higher purity, uniform crystals wechemglobal.com |
| Ultrasound-Assisted Synthesis | Not specified | Accelerated reaction rates, reduced side reactions wechemglobal.com |
| Silver Fluoride Method | Silver fluoride, Trifluoromethylthio ester | Use of cheaper raw materials, mild conditions, high silver atom utilization, environmentally friendly |
Exploration of Novel Catalytic Transformations
This compound is a highly effective catalyst due to the highly polarized silver-oxygen bond, which can activate chemical bonds in substrate molecules, thereby lowering the activation energy and increasing the reaction rate. wechemglobal.com Its versatility is demonstrated in a wide array of organic reactions. wechemglobal.com
One significant area of research is in glycosylation reactions . Silver triflate has been identified as a mild and, in some instances, more efficient catalyst than the commonly used trimethylsilyl (B98337) triflate (TMSOTf), especially in reactions sensitive to the latter. It has been shown to minimize side reactions like migration and degradation. nih.gov For example, it effectively catalyzes glycoside synthesis using 2-(2,2,2-trichloroethoxy)-2-oxazoline glycosyl donors under very mild, neutral conditions, leading to better yields and suppression of unwanted byproducts. nih.gov
The compound also plays a crucial role in the synthesis of complex heterocyclic structures. For instance, it catalyzes the post-Ugi assembly of pyrazolodiazepine scaffolds in high yields under mild conditions. beilstein-journals.orgbeilstein-journals.org This involves an intramolecular heteroannulation of pyrazole-tethered propargylamides. beilstein-journals.orgbeilstein-journals.org
Furthermore, silver triflate has been employed in the synthesis of γ-lactones from unsaturated fatty acids . researchgate.net This one-step process involves the isomerization of the double bond in the fatty acid, followed by the intramolecular addition of the carboxylate group to form the five-membered lactone ring. researchgate.net In combination with p-toluenesulfonic acid, it also co-catalyzes the synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates with high regioselectivity and in good to excellent yields. rsc.org
Table 2: Novel Catalytic Applications of this compound
| Catalytic Transformation | Substrates | Products | Key Findings |
|---|---|---|---|
| Glycosylation | 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors | Oligosaccharides | Better yields and suppression of side reactions compared to other catalysts. nih.gov |
| Post-Ugi Heteroannulation | Pyrazole-tethered propargylamides | Pyrazolodiazepines | High yields (up to 98%) under mild conditions. beilstein-journals.orgbeilstein-journals.org |
| Isomerization-γ-lactonization | Unsaturated fatty acids | γ-lactones | Efficient one-step process for direct conversion. researchgate.net |
| Synthesis of Isocoumarins | 2-Alkynylbenzoates | 3-Substituted isocoumarins | Co-catalyzed with p-TSA, proceeds with absolute regioselectivity. rsc.org |
Integration into Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. While this compound is not typically a primary building block of MOFs, it plays a crucial role as a catalyst and reagent in their synthesis. The stability and properties of MOFs are influenced by the coordination of the metal nodes with the linkers and the degree of hydrolysis of these nodes. nih.gov
Silver(I)-based coordination polymers and MOFs are of particular interest for their potential antibacterial properties, which are derived from the controlled release of silver(I) ions. mdpi.com In the synthesis of such materials, silver triflate can be used to facilitate the formation of the desired framework. For example, in the synthesis of a stable coordination polymer with a rod-like silver(I) node, a linker with both carboxylate and soft thioether donors was reacted with a silver(I) source to form a highly connected and stable structure. mdpi.com
Although direct incorporation of the triflate anion into the final MOF structure is less common, silver triflate can influence the geometry and properties of the resulting framework. The triflate anion is weakly coordinating, which allows it to be easily displaced by the organic linkers during the self-assembly process of the MOF. samaterials.com This property is beneficial in creating highly porous structures with specific functionalities. Research is ongoing to explore how different silver salts, including silver triflate, can be used to tune the synthesis and properties of MOFs for applications in gas storage, separation, and catalysis. usf.eduresearchgate.net
Advanced Sensing and Optoelectronic Device Applications
The unique electronic and optical properties of silver-containing materials make them highly suitable for applications in advanced sensors and optoelectronic devices. This compound is emerging as a key compound in this area, both as a precursor for creating conductive silver components and as a dopant to enhance material performance.
In the field of optoelectronics, silver triflate is used in the preparation of new optoelectronic materials . wechemglobal.com It can act as a dopant to improve the optoelectronic properties of these materials. wechemglobal.com For instance, doping organic light-emitting diodes (OLEDs) with an appropriate amount of this compound has been shown to significantly improve their luminous efficiency and extend their operational lifetime. wechemglobal.com Furthermore, it is used in the growth of metallic silver thin films via aerosol-assisted chemical vapor deposition, which can serve as reflective layers or thin-film electrodes in optoelectronic devices. researchgate.net
This compound also plays a role in the development of advanced chemical sensors . Silver nanoparticles (AgNPs), which can be synthesized from silver salts like silver triflate, are widely used to modify electrodes in electrochemical sensors due to their excellent electrocatalytic activity and high surface-area-to-volume ratio. copernicus.orgmdpi.comrsc.orgresearchgate.net These AgNP-modified electrodes can detect a variety of organic and inorganic pollutants in water. rsc.orgresearchgate.net For example, electrochemical sensors based on gold screen-printed electrodes modified with silver nanoparticles have been developed for the sensitive detection of nitrate (B79036) in water. copernicus.org The development of simple and reagent-free electrochemical sensors for the detection of silver ions in water has also been reported, highlighting the importance of monitoring silver in environmental applications. teagasc.ie
Table 3: Applications of this compound in Sensing and Optoelectronics
| Application Area | Specific Use | Outcome |
|---|---|---|
| Optoelectronics | Dopant in Organic Light-Emitting Diodes (OLEDs) | Increased luminous efficiency and extended device lifetime. wechemglobal.com |
| Precursor for silver thin films | Creation of reflective layers and electrodes for optoelectronic stacks. researchgate.net | |
| Chemical Sensing | Precursor for Silver Nanoparticles (AgNPs) in electrochemical sensors | Enhanced electrocatalytic activity for detecting pollutants like nitrates. copernicus.org |
| Target analyte for electrochemical sensors | Development of sensors for monitoring silver ion concentrations in water. teagasc.ie |
Computational Design of this compound-Mediated Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. whiterose.ac.uk In the context of this compound-mediated reactions, computational studies provide deep insights into reaction mechanisms, catalyst behavior, and the role of various reaction components. princeton.eduacs.orgst-andrews.ac.uk
DFT calculations have been employed to elucidate the mechanism of stabilization of silver nanoparticles by ionic liquids, which is crucial for their application in catalysis and sensing. nih.gov These studies can analyze the interaction between the ionic liquid and the silver nanocluster, including the charge distribution and the resulting changes in the electronic properties, such as the HOMO-LUMO gap. nih.gov
In the realm of catalysis, computational studies have been instrumental in understanding complex reaction pathways. For instance, DFT has been used to investigate the silver-catalyzed [3 + 3] dipolar cycloaddition of trifluorodiazoethane with glycine (B1666218) imines, providing a rationale for the high regio- and diastereoselectivities observed experimentally. researchgate.net Similarly, computational methods have been applied to study carboxylate-assisted C–H activation at transition metal centers, a fundamental process in which silver salts often play a role. acs.orgst-andrews.ac.uk These studies help in designing more efficient and selective catalysts by providing a detailed picture of the transition states and intermediates involved in the catalytic cycle. acs.orgacs.org
The insights gained from these computational models are crucial for the rational design of new catalysts and the optimization of reaction conditions, ultimately accelerating the discovery of novel and efficient chemical transformations mediated by this compound.
New Approaches in Sustainable Chemical Synthesis Using this compound
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. wechemglobal.compageplace.de this compound is becoming an important component in the development of sustainable chemical processes due to its catalytic efficiency and environmentally friendly characteristics. wechemglobal.com
A key aspect of its sustainability is its recyclability . wechemglobal.comwechemglobal.com Unlike many traditional catalysts that are difficult to separate and recover after a reaction, this compound can often be recovered through simple methods like extraction or precipitation, and its catalytic activity can be maintained over multiple cycles. wechemglobal.com For example, in certain esterification reactions, a supported this compound catalyst was reused for five cycles with the reaction conversion rate remaining above 90%, significantly reducing production costs and the environmental footprint. wechemglobal.com
Another sustainable approach involves conducting reactions under milder conditions and in greener solvents . wechemglobal.com Silver triflate-catalyzed reactions can often be carried out at lower temperatures and pressures, which reduces energy consumption. wechemglobal.com Furthermore, in reactions that typically involve toxic organic solvents, this compound can catalyze the transformation in solvent-free systems or in more environmentally benign solvents, thereby avoiding the environmental and health hazards associated with volatile organic compounds. wechemglobal.com The high reaction selectivity often observed with silver triflate catalysis also contributes to sustainability by minimizing the formation of byproducts and improving atom economy, which are core tenets of green chemistry. wechemglobal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
